(+)-Menthyl acetate
Description
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-WCQGTBRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026539 | |
| Record name | (+)-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
228.00 to 229.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5157-89-1, 2552-91-2, 89-48-5 | |
| Record name | (+)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-neomenthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 229 °C | |
| Record name | (±)-Menthyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(+)-Menthyl acetate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (+)-Menthyl Acetate
This guide provides a comprehensive overview of the spectroscopic data for this compound, a monoterpene ester widely used in the flavor and fragrance industries. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation
The spectroscopic data for this compound are summarized in the tables below. As enantiomers, this compound and (-)-Menthyl acetate exhibit identical spectroscopic properties. The following data were obtained for (-)-Menthyl acetate and are representative of the (+)-enantiomer.
Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.66 | m | 1H | H-1 | |
| 2.04 | s | 3H | O=C-CH ₃ | |
| 1.88 | m | 1H | H-8 | |
| 1.67 | m | 2H | H-4ax, H-2ax | |
| 1.50 | m | 1H | H-5ax | |
| 1.36 | m | 1H | H-3ax | |
| 1.01 | m | 4H | H-6ax, H-6eq, H-3eq, H-2eq | |
| 0.90 | d | 6.32 | 6H | H-9, H-10 |
| 0.76 | d | 6.58 | 3H | H-7 |
Data sourced from a study on the synthesis of (-)-Menthyl acetate.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 170.32 | C=O |
| 73.89 | C-1 |
| 46.87 | C-2 |
| 40.79 | C-4 |
| 34.13 | C-3 |
| 31.21 | C-5 |
| 26.17 | C-8 |
| 23.37 | C-6 |
| 21.83 | C H₃-C=O |
| 21.05 | C-9 or C-10 |
| 20.54 | C-9 or C-10 |
| 16.22 | C-7 |
Data sourced from a study on the synthesis of (-)-Menthyl acetate.[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1735 | C=O (Ester) stretch |
Data represents a characteristic strong absorption band.[1]
Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)
| m/z | Interpretation |
| 138 | [M-60]⁺, Loss of acetic acid (CH₃COOH) |
| 43 | [CH₃CO]⁺, Acetyl cation (base peak) |
Fragmentation pattern obtained via Electron Ionization Mass Spectrometry (EIMS).[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei.[1] For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is employed during the acquisition of the ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
IR Spectrum Acquisition: The prepared salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile this compound sample is introduced into the instrument, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺) and various fragment ions.
Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector). The detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the different fragments.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Physical Properties of (+)-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Menthyl acetate is a naturally occurring monoterpene ester, recognized for its characteristic minty aroma. As the acetate ester of (+)-menthol, it finds application in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and presenting quantitative data in a clear, accessible format. A visual representation of its synthesis pathway is also provided to aid in understanding its chemical origin.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in various scientific and industrial fields. These properties dictate its behavior under different conditions and are essential for formulation development, quality control, and chemical synthesis.
Tabulated Physical Data
A summary of the key physical properties of this compound is presented in the table below. It is important to note that values can vary slightly depending on the experimental conditions and the purity of the sample. Data presented here is a consolidation from various sources, with specific values for the (+)-enantiomer where available.
| Property | Value | Units | Notes | Citations |
| Molecular Formula | C₁₂H₂₂O₂ | - | [1] | |
| Molecular Weight | 198.31 | g/mol | [1] | |
| Appearance | Colorless clear liquid | - | [1] | |
| Odor | Minty, fresh, herbaceous | - | Characteristic of peppermint | [2] |
| Boiling Point | 228 - 229 | °C | At 760 mmHg | [3] |
| Melting Point | 23 - 24 | °C | ||
| Density | 0.922 | g/mL | At 25 °C | |
| Refractive Index | 1.447 | - | At 20 °C, D-line | |
| Optical Rotation [α]²⁰/D | +76 to +79 | ° | Neat | |
| Flash Point | 92 | °C | Closed cup | |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | - |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical parameters of liquid compounds like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.
Procedure:
-
A small amount of the this compound sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Procedure:
-
An empty, dry graduated cylinder is weighed using an analytical balance.
-
A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder, and the exact volume is recorded.
-
The graduated cylinder containing the sample is then reweighed.
-
The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is then calculated by dividing the mass of the sample by its volume.
Determination of Refractive Index
An Abbe refractometer is a standard instrument used to measure the refractive index of liquids.
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Optical Rotation
A polarimeter is used to measure the optical rotation of a chiral compound like this compound.
Procedure:
-
The polarimeter is turned on and allowed to warm up. A blank measurement is taken using the solvent (if any) to zero the instrument.
-
A solution of this compound of a known concentration is prepared, or the neat liquid is used.
-
The polarimeter tube is filled with the sample, ensuring no air bubbles are present in the light path.
-
The tube is placed in the polarimeter.
-
The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or a match-point is achieved, depending on the instrument's design.
-
The observed angle of rotation is recorded.
-
The specific rotation is calculated using the formula: [α] = α / (l * c) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter tube in decimeters (dm)
-
c is the concentration of the solution in g/mL (or density for a neat liquid)
-
Synthesis Workflow
This compound is typically synthesized via the esterification of (+)-menthol. This reaction can be carried out using acetic acid, acetic anhydride, or acetyl chloride as the acetylating agent. The general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of this compound, along with standardized experimental protocols for their determination. The tabulated data offers a quick reference for researchers, while the procedural outlines provide a foundation for laboratory practice. The inclusion of a synthesis workflow diagram further enhances the understanding of this compound's chemical context. This comprehensive information is intended to support the work of professionals in drug development, chemical research, and related scientific fields.
References
The Natural Occurrence and Sources of (-)-Menthyl Acetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthyl acetate is a naturally occurring monoterpene ester, renowned for its characteristic minty aroma and flavor. As a significant component of peppermint and other mint essential oils, it holds considerable interest for the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth exploration of the natural sources of (-)-menthyl acetate, its biosynthetic pathway, and the standard experimental protocols for its extraction, isolation, and characterization. Quantitative data from various studies are presented to offer a comparative analysis of its concentration in different species of the Mentha genus.
Introduction
(-)-Menthyl acetate, the acetate ester of (-)-menthol, is a key constituent of peppermint oil (Mentha x piperita) and other related plant species.[1] Its presence is a crucial determinant of the aromatic profile and quality of these essential oils. The molecule's cooling sensation and pleasant fragrance make it a valuable ingredient in a wide array of products, from pharmaceuticals and oral hygiene products to flavorings and fragrances.[2] Understanding its natural distribution, the factors influencing its concentration, and the methods for its isolation are critical for research and commercial applications.
Natural Occurrence and Quantitative Analysis
The primary natural source of (-)-menthyl acetate is the essential oil derived from plants of the Mentha (mint) genus within the Lamiaceae family. The concentration of this ester can vary significantly based on the specific species, cultivar, geographical origin, harvest time, and drying methods.[2][3] Mentha x piperita (peppermint) is the most well-known source, but other species also contain notable amounts.
The following table summarizes quantitative data on (-)-menthyl acetate concentration in the essential oils of various Mentha species as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis in several studies.
| Plant Species | Geographic Origin | Menthyl Acetate (%) | Other Major Components (%) | Reference |
| Mentha x piperita L. | Morocco | 3.34 | Menthone (29.01), Menthol (5.58), Menthofuran (3.01) | [4] |
| Mentha x piperita L. | Iran | 4.78 (fresh leaves) | Menthol (44.39), Menthone (15.36), Menthofuran (10.27) | |
| Mentha x piperita L. | Poland | 6.96 | Menthol (35.14), trans-Menthone (23.11) | |
| Mentha x piperita L. | Serbia | 17.4 | Menthol (37.4), Menthone (12.7) | |
| Mentha x piperita L. | Ukraine | 9.2 | Menthone (23.5), Menthol (35.5) | |
| Mentha x piperita L. | Russia | 0.3 | Menthone (38.2), Isomenthone (15.5), Pulegone (13.0) | |
| Mentha arvensis L. | Western Himalayas | 0.5 - 5.3 | Menthol (73.7 - 85.8), Menthone (1.5 - 11.0) |
Biosynthesis of (-)-Menthyl Acetate
The biosynthesis of (-)-menthyl acetate is an intricate enzymatic process occurring within the glandular trichomes of mint leaves. It is the culmination of the well-characterized monoterpene pathway that produces (-)-menthol. The final step involves the esterification of (-)-menthol.
The pathway begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP). A series of eight enzymatic reactions leads to the formation of (-)-menthol, which is then acetylated to form (-)-menthyl acetate.
Caption: Biosynthetic pathway of (-)-Menthyl Acetate in Mentha species.
Experimental Protocols
The extraction and analysis of (-)-menthyl acetate from plant material follow a standardized workflow common in phytochemistry and essential oil analysis.
Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material due to its efficiency and ability to prevent thermal degradation of volatile compounds.
Objective: To isolate the volatile essential oil, containing (-)-menthyl acetate, from the aerial parts (leaves and stems) of Mentha species.
Apparatus:
-
Heat source (e.g., heating mantle)
-
Boiling flask (for generating steam)
-
Biomass flask (to hold the plant material)
-
Still head and condenser
-
Receiving vessel or separatory funnel
-
Clamps and stands
Procedure:
-
Preparation: Fresh or dried aerial parts of the Mentha plant are harvested. The material is typically chopped or coarsely ground to increase the surface area for efficient steam penetration.
-
Apparatus Setup: The biomass flask is filled with the plant material. This flask is connected to a boiling flask containing distilled water and to a condenser. A receiving vessel is placed at the outlet of the condenser.
-
Distillation: Water in the boiling flask is heated to produce steam. The steam passes through the plant material, causing the microscopic glands containing the essential oil to rupture. The volatile components, including (-)-menthyl acetate, are vaporized and carried away with the steam.
-
Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.
-
Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in the receiving vessel. As the essential oil is immiscible with water and typically less dense, it forms a distinct layer on top. The oil layer is then separated from the aqueous layer using a separatory funnel.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The final product is a concentrated essential oil, ready for analysis.
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing the chemical composition of complex volatile mixtures like essential oils. It separates individual components and provides data for their identification and quantification.
Objective: To separate, identify, and quantify the chemical constituents, including (-)-menthyl acetate, within the extracted essential oil.
Methodology:
-
Sample Preparation: A dilute solution of the essential oil (e.g., 1% in a solvent like hexane or acetone) is prepared for injection into the GC-MS system.
-
Gas Chromatography (GC) Separation:
-
A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
An inert carrier gas (usually Helium) transports the vaporized sample onto a long, thin capillary column.
-
The column is housed in an oven that follows a programmed temperature ramp (e.g., starting at 60°C and increasing to 240°C at a rate of 3°C/min).
-
Compounds separate based on their boiling points and affinity for the column's stationary phase (a common choice is a non-polar DB-5ms or HP-5ms column). Compounds with lower boiling points and less affinity travel faster.
-
-
Mass Spectrometry (MS) Identification:
-
As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Here, it is bombarded with electrons (Electron Impact ionization, EI), causing it to fragment into characteristic, charged pieces.
-
The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum is a unique "fingerprint" for that compound.
-
-
Data Analysis:
-
Identification: The obtained mass spectrum for each peak is compared against a reference library (e.g., NIST, Wiley) to identify the compound. Retention indices (RI) are often used for additional confirmation.
-
Quantification: The area of each peak in the chromatogram is proportional to the concentration of that compound in the sample. The relative percentage of each component is calculated by dividing the individual peak area by the total peak area.
-
Caption: Standard workflow for extraction and analysis of (-)-Menthyl Acetate.
Conclusion
(-)-Menthyl acetate is a commercially and scientifically significant natural product predominantly found in the essential oils of the Mentha genus. Its concentration is highly variable, underscoring the importance of standardized analytical methods like GC-MS for quality control. The biosynthetic pathway, culminating in the acetylation of (-)-menthol, is well-defined, offering potential targets for metabolic engineering to enhance yields. The protocols detailed in this guide for steam distillation and GC-MS analysis represent the foundational techniques for researchers and industry professionals working with this valuable monoterpene ester.
References
An In-depth Technical Guide to (+)-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthyl acetate is a chiral monoterpene ester valued for its characteristic minty aroma and cooling sensation. As the acetate ester of (+)-menthol, its stereochemistry plays a crucial role in its sensory properties and biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its interaction with biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical Identifiers and Properties
This compound is systematically named [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate.[1] It is one of the eight stereoisomers of menthyl acetate. The CAS number for the racemic mixture of menthyl acetate is 89-48-5, while the levorotatory (-) isomer is identified by CAS number 2623-23-6.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 5157-89-1[1] |
| IUPAC Name | [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1] |
| Synonyms | (1S)-(+)-Menthyl acetate, (+)-Acetoxy-p-menthane[1] |
| Molecular Formula | C₁₂H₂₂O₂ |
| InChI Key | XHXUANMFYXWVNG-WCQGTBRESA-N |
| SMILES | C[C@H]1CC--INVALID-LINK--OC(=O)C">C@@HC(C)C |
Table 2: Physicochemical Properties of Menthyl Acetate (Isomer Unspecified)
| Property | Value | Reference |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Soft mint and rose aroma | |
| Taste | Minty cooling taste | |
| Boiling Point | 227 °C | |
| Melting Point | 25 °C | |
| Solubility in Water | 25% at room temperature | |
| Purity | ≥ 99% |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of (+)-menthol with an acetylating agent. The most common methods involve the use of acetic anhydride or acetyl chloride. The following protocol is adapted from established procedures for the synthesis of menthyl acetate stereoisomers.
Objective: To synthesize this compound via esterification of (+)-menthol with acetyl chloride.
Materials:
-
(+)-Menthol
-
Acetyl chloride
-
Anhydrous diethyl ether (or other suitable inert solvent like THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-menthol in anhydrous diethyl ether. The flask should be placed in a cold water bath to manage the reaction temperature.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride to the stirred solution of (+)-menthol via a dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, so it should be performed in a well-ventilated fume hood. The rate of addition should be controlled to maintain a gentle reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add deionized water to the reaction mixture to quench any unreacted acetyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Safety Precautions: Acetyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Signaling Pathway and Biological Activity
The characteristic cooling sensation of menthol and its derivatives, including this compound, is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that functions as the primary cold sensor in humans.
Activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neurons. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation. The stereochemistry of menthol and its esters plays a significant role in their ability to activate the TRPM8 channel, with different stereoisomers exhibiting varying potencies. Studies have shown that the hydroxyl and isopropyl groups of the menthol moiety are crucial for its interaction with the S3 and S4 helices of the TRPM8 channel, respectively.
Caption: Activation of the TRPM8 channel by this compound leading to the sensation of cooling.
Applications in Research and Drug Development
The cooling properties of this compound make it a valuable compound in various applications:
-
Pharmacology: As a TRPM8 agonist, it can be used as a tool to study the role of this channel in thermosensation, pain, and inflammation.
-
Drug Delivery: Its sensory properties can be utilized to mask the unpleasant taste of certain active pharmaceutical ingredients (APIs).
-
Topical Formulations: It is used in creams and lotions for its cooling and soothing effects on the skin.
-
Flavor and Fragrance Industry: It is widely used to impart a refreshing minty flavor and aroma to a variety of products.
Conclusion
This compound is a well-defined chiral molecule with distinct identifiers and properties. Its synthesis from the corresponding menthol enantiomer is a straightforward esterification process. The primary biological activity of this compound is its ability to activate the TRPM8 ion channel, resulting in a cooling sensation. This mechanism underpins its wide range of applications in research, pharmaceuticals, and consumer products. This guide provides foundational technical information to support further investigation and application of this versatile compound.
References
An In-depth Technical Guide to the Solubility of (+)-Menthyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (+)-Menthyl acetate, a key fragrance and flavoring agent, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound for formulation, purification, and analytical purposes.
Introduction to this compound
This compound is the acetate ester of (+)-menthol, a monoterpene alcohol. It is a colorless liquid with a characteristic minty and fruity aroma. As a significant component of peppermint oil, it finds extensive use in the food, fragrance, and pharmaceutical industries. Understanding its solubility in different organic solvents is crucial for its extraction, purification, and the formulation of various products.
Solubility Profile of this compound
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature, existing information indicates a high affinity for non-polar and moderately polar organic solvents. Its solubility is largely governed by the "like dissolves like" principle, where its predominantly non-polar structure leads to good solubility in solvents of similar character. The compound is generally described as soluble to highly soluble in most common organic solvents.[1]
Table 1: Summary of this compound Solubility in Various Solvents
| Solvent | Solubility Description | Quantitative Data (if available) |
| Water | Practically Insoluble/Slightly Soluble | 23.2 mg/L at 20°C[2] |
| Ethanol | Soluble | 1 mL in 1 mL of 80% ethanol[1] |
| 70% Ethanol (in water) | Soluble | 1 mL in 6 mL of 70% ethanol[1] |
| Methanol | Soluble (described as "slight" in some sources)[1] | Not available |
| Diethyl Ether | Miscible | Not available |
| Chloroform | Slightly Soluble | Not available |
| Hexane | Soluble | Not available |
| Propylene Glycol | Soluble | Not available |
| Fixed Oils | Soluble | Not available |
| Glycerol | Slightly Soluble | Not available |
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for obtaining thermodynamic solubility data.
3.1. Principle
An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by separating the undissolved solid and quantifying the amount of solute in a known amount of the clear supernatant.
3.2. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm)
-
Glass vials with screw caps
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
3.3. Procedure
-
Preparation of Solvent-Solute Mixtures: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume or weigh a known mass of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The appropriate equilibration time should be determined by preliminary experiments, ensuring that the concentration of the solute in the liquid phase remains constant over time.
-
Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand at the same temperature to allow the undissolved solid to sediment. For finer suspensions, centrifugation at the controlled temperature can be employed.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any remaining solid particles.
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.
-
Record the exact weight of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solute and solvent can be used.
-
Once the solvent is fully evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the dish or vial containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the solution withdrawn.
-
Express the solubility in desired units, such as g/100 g of solvent or mole fraction.
-
3.4. Data Reporting
The solubility should be reported as the average of multiple replicate measurements at each temperature, along with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound exhibits good solubility in a range of common organic solvents, a characteristic that is fundamental to its application in various industries. While detailed quantitative data remains a subject for further investigation, the qualitative profile and the established experimental methodologies provided in this guide offer a solid foundation for researchers and professionals. The outlined isothermal shake-flask method provides a robust approach for generating precise solubility data to support formulation and development activities.
References
Conformational Landscape of (+)-Menthyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Menthyl acetate, a key component of peppermint oil, possesses a flexible cyclohexane backbone and multiple rotatable bonds, resulting in a complex conformational landscape that dictates its chemical and biological properties. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon data from rotational spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational studies. Key quantitative data are summarized in structured tables, and detailed experimental and computational protocols are provided. Visualizations of the conformational relationships and experimental workflows are presented using Graphviz diagrams to facilitate a comprehensive understanding of the stereochemistry of this important monoterpenoid ester.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. For molecules with significant conformational flexibility, such as this compound, understanding the accessible conformations and their relative energies is paramount for applications in drug design, flavor chemistry, and materials science. This compound is a chiral molecule with three stereocenters on a cyclohexane ring, substituted with a methyl, an isopropyl, and an acetate group. The chair conformation of the cyclohexane ring, along with the rotational freedom of the isopropyl and acetate substituents, gives rise to a variety of possible conformers. This guide synthesizes findings from key experimental and theoretical studies to provide a detailed conformational analysis.
Conformational Analysis by Rotational Spectroscopy
Rotational spectroscopy is a high-resolution technique that provides unambiguous structural information on molecules in the gas phase. A study by Krin et al. identified and characterized two conformers of menthyl acetate in a jet-cooled environment.[1][2] These conformers represent the lowest energy states of the molecule, with the global minimum corresponding to the structure where all three substituents on the cyclohexane ring occupy equatorial positions to minimize steric strain.
Observed Conformers
The two observed conformers of this compound both feature a chair conformation of the cyclohexane ring with the methyl and isopropyl groups in equatorial positions. The difference between the two conformers arises from the orientation of the acetate group.
-
Conformer I (Global Minimum): The most stable conformer has the acetate group in an equatorial position, and its internal rotation is locked in a specific orientation.
-
Conformer II: A second, slightly higher energy conformer was also observed, likely differing in the rotational position of the acetate or isopropyl group.[1][2]
A definitive assignment of the second conformer's geometry is pending access to the full experimental data.
Quantitative Spectroscopic Data
The following table summarizes the rotational constants for the two observed conformers of menthyl acetate as reported in the study by Krin et al.[1]
| Parameter | Conformer I | Conformer II |
| A (MHz) | Value not available in abstract | Value not available in abstract |
| B (MHz) | Value not available in abstract | Value not available in abstract |
| C (MHz) | Value not available in abstract | Value not available in abstract |
| Relative Energy | Global Minimum | Higher Energy |
Note: Specific values for rotational constants and relative energy are pending access to the full text of the primary reference.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for determining the conformation of molecules in solution. For this compound, the conformational preferences of the menthyl moiety are expected to be very similar to those of (+)-menthol, which has been extensively studied.
The Dominant Chair Conformation
In this compound, the cyclohexane ring adopts a chair conformation where the bulky isopropyl group, the methyl group, and the acetate group all occupy equatorial positions to minimize 1,3-diaxial interactions. This is the most stable arrangement.
Isopropyl Group Orientation
The rotation of the isopropyl group is also a key conformational feature. Studies on menthol have shown that the isopropyl group has a preferred orientation. This preference is determined by steric interactions with the rest of the molecule. The dominant rotamer is the one where the C-H bond of the isopropyl group is anti-periplanar to the C-C bond of the cyclohexane ring.
Inferred ³JHH Coupling Constants
Based on extensive studies of menthol and its diastereomers, the following ³JHH coupling constants can be inferred for the dominant all-equatorial chair conformation of this compound.
| Coupling | Dihedral Angle (approx.) | Expected ³JHH (Hz) |
| Hax-Hax | ~180° | 10 - 13 |
| Hax-Heq | ~60° | 2 - 5 |
| Heq-Heq | ~60° | 2 - 5 |
These values are characteristic of a locked chair conformation with equatorial substituents. Any significant deviation from these values would suggest the presence of other conformations or a distortion of the chair form.
Computational Conformational Analysis
Density Functional Theory (DFT) calculations are instrumental in complementing experimental data by providing optimized geometries, relative energies, and other molecular properties for different conformers. For menthol and its derivatives, DFT calculations have been successfully employed to predict the most stable conformations.
Predicted Low-Energy Conformers
Computational studies on menthol confirm that the all-equatorial chair conformation is the global minimum. By extension, this is also the predicted lowest energy conformer for this compound. DFT calculations can also explore the potential energy surface related to the rotation of the acetate and isopropyl groups to identify other low-energy conformers.
Calculated Energetic and Geometric Parameters
The following table presents a summary of typical quantitative data that can be obtained from DFT calculations for the conformers of this compound.
| Parameter | Conformer I (all-equatorial) | Other Conformers |
| Relative Energy (kcal/mol) | 0.00 | > 1.5 |
| Key Dihedral Angles | C-C-C-C (ring) ~ ±55° | Varies |
| H-C-C-H (vicinal) ~60°, ~180° | Varies |
Experimental and Computational Protocols
Rotational Spectroscopy
The experimental protocol for the rotational spectroscopy of menthyl acetate, as described by Krin et al., involves the use of a broadband Fourier-transform microwave spectrometer.
-
Sample Preparation: A sample of this compound is heated to increase its vapor pressure.
-
Supersonic Expansion: The vapor is seeded into a stream of an inert carrier gas (e.g., neon or argon) and expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational and vibrational temperature, populating only the lowest energy conformers.
-
Microwave Irradiation: The jet-cooled molecules are irradiated with a sequence of microwave pulses.
-
Signal Detection: The subsequent free induction decay of the coherently excited molecules is detected and Fourier-transformed to obtain the rotational spectrum.
-
Data Analysis: The rotational constants and other spectroscopic parameters are extracted by fitting the observed transition frequencies to a Hamiltonian model.
NMR Spectroscopy
The protocol for NMR-based conformational analysis typically involves:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: High-resolution 1D ¹H NMR and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, multiplicities, and coupling constants for all proton signals are accurately determined from the 1D spectrum. 2D spectra are used to aid in the assignment of protons.
-
Conformational Interpretation: The magnitudes of the vicinal ³JHH coupling constants are used to determine the dihedral angles between coupled protons, which in turn provides information about the dominant conformation of the cyclohexane ring.
DFT Calculations
A typical protocol for the DFT-based conformational analysis of this compound would be as follows:
-
Initial Structure Generation: A set of initial guess structures for different conformers is generated, for example, by molecular mechanics methods or by systematically rotating around single bonds.
-
Geometry Optimization: The geometry of each initial structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Analysis: The relative energies of the conformers are calculated, including zero-point energy corrections, to determine the most stable structures.
-
Property Calculations: Other properties, such as rotational constants and NMR chemical shifts and coupling constants, can be calculated for the optimized geometries and compared with experimental data.
Visualizations
Conformational Equilibrium of this compound
References
Menthyl Acetate Esters: A Comprehensive Technical Guide on Therapeutic and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl acetate, a naturally occurring monoterpene ester found in plants of the Mentha genus, has garnered significant interest for its diverse therapeutic and biological activities. This technical guide provides an in-depth analysis of the current scientific understanding of menthyl acetate esters, focusing on their anti-inflammatory, analgesic, and antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and elucidates known signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Menthyl acetate is the acetate ester of menthol and a primary constituent of peppermint and other mint essential oils, contributing to their characteristic aroma and flavor.[1] Beyond its organoleptic properties, emerging research has highlighted its potential as a bioactive compound with a range of pharmacological effects. These properties, including anti-inflammatory, analgesic, and antimicrobial actions, position menthyl acetate and its derivatives as promising candidates for further investigation in the development of novel therapeutic agents. This guide aims to consolidate the existing scientific data to facilitate a comprehensive understanding of the therapeutic potential of menthyl acetate esters.
Therapeutic and Biological Properties
Anti-inflammatory Activity
Menthyl acetate has demonstrated notable anti-inflammatory effects in various experimental models. While much of the research has been conducted on peppermint essential oil, which contains a significant percentage of menthyl acetate, studies on related menthyl esters provide insight into the potential mechanisms.
Recent research on menthyl esters of valine and isoleucine has revealed that their anti-inflammatory properties are mediated through the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2][3][4] This action is independent of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is the primary target for the cooling sensation of menthol.[2] Activation of LXR by these menthyl esters leads to the upregulation of the Scd1 gene, which is central to lipid metabolism and contributes to the anti-inflammatory response. This signaling pathway ultimately results in the suppression of pro-inflammatory genes such as Tnf and Il6.
While specific IC50 values for menthyl acetate's direct inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are not yet firmly established in the literature, the known LXR-mediated pathway suggests an indirect regulatory role in inflammatory processes.
Analgesic Activity
The analgesic properties of menthol are well-documented, and menthyl acetate, as a derivative, is believed to contribute to these effects. The primary mechanism of menthol's analgesic action involves its interaction with the TRPM8 channel, a cold-sensitive ion channel. Activation of TRPM8 can lead to a cooling sensation that helps to mask pain signals.
Standard preclinical models for assessing analgesic activity include the acetic acid-induced writhing test and the hot plate test. The writhing test evaluates peripheral analgesic effects by measuring the reduction in abdominal constrictions induced by an irritant. The hot plate test assesses central analgesic activity by measuring the latency of an animal's response to a thermal stimulus. While quantitative data on the percentage of writhing inhibition or the increase in latency time in the hot plate test specifically for menthyl acetate are still emerging, the known analgesic effects of peppermint oil suggest its contribution.
Antimicrobial Activity
Menthyl acetate, as a component of mint essential oils, contributes to their antimicrobial properties. Studies on peppermint oil have demonstrated activity against a range of pathogens.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of menthyl acetate and related compounds. It is important to note that much of the existing data pertains to peppermint essential oil, of which menthyl acetate is a component.
Table 1: Antimicrobial Activity (MIC Values)
| Compound/Extract | Organism | MIC | Reference |
| Peppermint Oil | Staphylococcus aureus | 64-256 µg/mL | |
| Peppermint Oil | Escherichia coli | 0.5–2.0% v/v | |
| Menthol | Escherichia coli | 500 µg/mL | |
| Peppermint Oil | Candida albicans | 0.12-8.0 μL/mL | |
| Menthol | Candida albicans | ≤3.58 mM |
Table 2: Cytotoxicity Data (IC50 Values)
| Compound/Extract | Cell Line | IC50 | Reference |
| Peppermint Essential Oil | Human Lung Carcinoma (SPC-A1) | 10.89 µg/ml | |
| Peppermint Essential Oil | Human Leukemia (K562) | 16.16 µg/ml | |
| Peppermint Essential Oil | Human Gastric Cancer (SGC-7901) | 38.76 µg/ml | |
| Peppermint Essential Oil | Vero Cells | ≤54.6 µg/ml |
Note: Data for menthyl acetate alone is limited. The provided data for peppermint oil indicates the overall activity of the essential oil, where menthyl acetate is a constituent.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This method is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (menthyl acetate) is administered orally or intraperitoneally at various doses.
-
After a set period (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of abdominal constrictions (writhes) is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test groups compared to the control group.
Hot Plate Test
This method is used to assess central analgesic activity.
-
Animals: Male Swiss albino mice or rats are commonly used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test compound (menthyl acetate) is administered, and the latency is measured at different time points post-administration.
-
-
Data Analysis: The increase in reaction time (latency) is calculated and compared to the baseline and control groups.
Determination of Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.
-
Microorganisms: Standard and clinical strains of bacteria and fungi are used.
-
Procedure (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound (menthyl acetate) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Menthyl Esters
The following diagram illustrates the proposed anti-inflammatory signaling pathway for certain menthyl esters, which involves the activation of the Liver X Receptor (LXR).
Caption: LXR-mediated anti-inflammatory pathway of menthyl esters.
Experimental Workflow for Analgesic Activity Assessment
The following diagram outlines the general workflow for evaluating the analgesic properties of menthyl acetate.
Caption: Workflow for in vivo analgesic activity screening.
Conclusion
Menthyl acetate esters exhibit a compelling profile of therapeutic and biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The elucidation of the LXR-mediated anti-inflammatory pathway for related menthyl esters opens new avenues for research into TRPM8-independent mechanisms of action. While a substantial body of evidence exists for the bioactivity of peppermint essential oil, further research is warranted to isolate and quantify the specific contributions of menthyl acetate to these effects. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations aimed at harnessing the therapeutic potential of menthyl acetate esters in drug discovery and development. The continued exploration of these compounds may lead to the development of novel and effective treatments for a variety of inflammatory, pain-related, and infectious conditions.
References
- 1. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peppermint Oil Decreases the Production of Virulence-Associated Exoproteins by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety and Handling of (+)-Menthyl Acetate: A Technical Guide for Laboratory Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and use of (+)-Menthyl acetate in a laboratory setting.
Introduction
This compound, a naturally occurring monoterpene ester of menthol, is recognized for its characteristic minty and rose-like aroma.[1][2] It is a key component in peppermint essential oil and finds applications in the flavor, fragrance, and pharmaceutical industries.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the environment. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, along with detailed experimental protocols and emergency procedures.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol.
| Property | Value | Reference |
| CAS Number | 29066-34-0 | [3] |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Soft mint and rose aroma | |
| Boiling Point | 227-229 °C | |
| Melting Point | <25 °C | |
| Flash Point | 92 °C (197.6 °F) - Closed Cup | |
| Density | 0.918 - 0.925 g/mL at 25 °C | |
| Solubility | Insoluble in water |
Hazard Identification and Classification
This compound is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects.
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H411: Toxic to aquatic life with long lasting effects.
GHS Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P370+P378: In case of fire: Use appropriate media to extinguish.
-
P391: Collect spillage.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Information
Understanding the toxicological profile of this compound is crucial for assessing health risks. The available data suggests a low order of acute toxicity.
| Toxicity Data | Value | Species | Reference |
| Oral LD50 | > 5,000 mg/kg | Rat | |
| Dermal LD50 | > 5,000 mg/kg | Rabbit | |
| Skin Irritation | Not irritating | In vitro assay | |
| Eye Irritation | Not irritating |
In the body, this compound is expected to be hydrolyzed to menthol and acetic acid. The metabolism of menthol primarily involves oxidation and conjugation with glucuronic acid or sulfate.
Experimental Protocols
Adherence to standardized protocols is essential for minimizing risks in the laboratory.
Risk Assessment Protocol
A thorough risk assessment should be conducted before any new experiment involving this compound.
Methodology:
-
Identify Hazards: Consult the Safety Data Sheet (SDS) for this compound to identify its physical, health, and environmental hazards.
-
Assess Risks: Evaluate the specific experimental conditions, including the quantity of the substance to be used, the temperature and pressure of the operation, and the potential for generating spills or aerosols.
-
Implement Control Measures:
-
Engineering Controls: Use a chemical fume hood when handling significant quantities or when heating the substance.
-
Administrative Controls: Develop and follow a Standard Operating Procedure (SOP) for the experiment. Ensure all personnel are trained on the hazards and procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Review Controls: Before starting the experiment, review the implemented control measures to ensure they effectively minimize the identified risks.
Safe Handling and Storage Protocol
Handling:
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Store in a tightly closed container.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For quantities exceeding 10 gallons, a flammable storage cabinet is required.
Emergency Spill Response Protocol
Prompt and appropriate action is critical in the event of a chemical spill.
Methodology for a Minor Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Personal Protection: Don appropriate PPE, including gloves, safety goggles, and a lab coat. A respirator may be necessary if vapors are significant.
-
Containment: Confine the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorption: Apply absorbent material over the spill, working from the outside in.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste and any contaminated materials according to institutional and local regulations for hazardous waste.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Forms explosive mixtures with air on intense heating.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Conclusion
While this compound has a low acute toxicity profile, its combustible nature and environmental hazards necessitate careful handling and adherence to established safety protocols. By implementing the procedures outlined in this guide, including conducting thorough risk assessments, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. A strong safety culture, built on a foundation of knowledge and preparedness, is the key to minimizing risks in any laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (+)-Menthyl Acetate from (+)-Menthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthyl acetate is a naturally occurring monoterpene ester found in peppermint oil, contributing significantly to its characteristic aroma and flavor.[1][2] It finds applications in the flavor, fragrance, and pharmaceutical industries.[3] This document provides detailed protocols for the chemical synthesis of this compound from (+)-menthol, a readily available starting material. The primary method described is the esterification of (+)-menthol with acetic anhydride using sulfuric acid as a catalyst. Alternative methods are also discussed, and relevant data are presented for comparison.
Data Presentation
Table 1: Comparison of Acylating Agents for the Synthesis of Menthyl Acetate[4]
| Acylating Agent | Catalyst | Reaction Conditions | Yield (%) | Purity (GC, %) | Reference |
| Acetic Anhydride | H₂SO₄ | Not specified | 94.67 | 94.67 | [4] |
| Acetyl Chloride | None specified | 80 minutes, cold water bath | 95.61 | 95.61 | |
| Glacial Acetic Acid | H₂SO₄ | 90 minutes, warm water bath | Lower than anhydride and chloride | Not specified |
Table 2: Influence of Reaction Time on the Yield of l-Menthyl Acetate using Acetic Anhydride
| Reaction Time (minutes) | Yield (%) |
| 45 | Not specified |
| 60 | 28.28 (in a separate study) |
| 75 | Not specified |
| 90 | 88.43 |
| 105 | Not specified |
Note: The study achieving 88.43% yield used a 2:1 molar ratio of l-menthol to acetic anhydride at 60°C with sulfuric acid in diethyl ether.
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol is based on a common and effective method for the esterification of (+)-menthol.
Materials:
-
(+)-Menthol
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (optional, as solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 31.25 g (0.2 mol) of (+)-menthol in 10.38 mL (0.1 mol) of diethyl ether (optional, for improved mixing).
-
Addition of Reagents: Slowly add 9.45 mL (0.1 mol) of acetic anhydride to the stirred solution. Carefully add 0.5 mL of concentrated sulfuric acid dropwise as a catalyst.
-
Reaction: Heat the mixture to 60°C and reflux for 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Washing: Add 20 mL of distilled water and then carefully add 5% sodium bicarbonate solution in portions until the effervescence ceases, which neutralizes the excess acid. Shake the funnel, releasing pressure frequently. Allow the layers to separate.
-
Extraction: Separate the organic layer (top layer) from the aqueous layer. Wash the organic layer with distilled water (3 x 30 mL portions) until the washings are neutral to pH paper.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent (if used) under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, clear liquid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Esterification of (+)-Menthol to this compound.
References
Application Notes and Protocols for the Esterification of (+)-Menthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of (-)-menthyl acetate via the esterification of (+)-menthol with acetic anhydride. This reaction is a classic example of alcohol acylation and is widely used in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The protocols detailed below are designed for laboratory-scale synthesis and are accompanied by data presentation in tabular format for clarity and reproducibility. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram to facilitate a clear understanding of the process.
Introduction
Menthyl acetate is the acetate ester of menthol and a significant component of peppermint oil, contributing to its characteristic aroma and flavor.[3][4] The synthesis of (-)-menthyl acetate from (+)-menthol (also known as l-menthol) and acetic anhydride is a straightforward and efficient esterification reaction, typically catalyzed by a strong acid such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of menthol attacks the electrophilic carbonyl carbon of acetic anhydride. This protocol outlines the necessary reagents, equipment, and steps for a successful synthesis, purification, and characterization of the product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example 1) | Quantity (Example 2) | Notes |
| (+)-Menthol (l-Menthol) | C₁₀H₂₀O | 156.27 | 31.25 g (0.2 mol) | 8.0 g | Waxy, crystalline solid. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 9.45 mL (0.1 mol) | 9.0 mL | Corrosive, handle with care. |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 0.5 mL | 20 drops | Strong acid catalyst, corrosive. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 10.38 mL | - | Solvent, highly flammable. |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | As needed | 20 mL | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | As needed | Drying agent. |
| Distilled Water | H₂O | 18.02 | As needed | 20 mL | For washing. |
Experimental Protocols
Protocol 1: Synthesis with Diethyl Ether as Solvent
This protocol is adapted from a method that reports a high yield of 88.43% after 90 minutes.
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 31.25 g (0.2 mol) of (+)-menthol.
-
Reagent Addition: Add 10.38 mL of diethyl ether to the flask. With stirring, add 9.45 mL (0.1 mol) of acetic anhydride dropwise.
-
Catalyst Addition: Carefully add 0.5 mL of 98% sulfuric acid drop by drop to the reaction mixture.
-
Reflux: Heat the mixture to 60°C using a water bath and reflux for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Washing: Add 5% sodium bicarbonate solution portion-wise until the cessation of gas evolution (CO₂) and the aqueous layer is neutral or slightly basic.
-
Extraction: Separate the organic layer. The organic phase contains the desired (-)-menthyl acetate, unreacted starting material, and diethyl ether.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Decant the dried solution and remove the diethyl ether under reduced pressure using a rotary evaporator.
Protocol 2: Solvent-Free Synthesis
This protocol is a more classical approach to this esterification.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8.0 g of (+)-menthol and 9.0 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the mixture in a warm water bath and reflux for 90 minutes.
-
Work-up: Allow the mixture to cool to room temperature.
-
Washing: Transfer the mixture to a separatory funnel and add 20 mL of distilled water. Then, add 20 mL of 5% sodium bicarbonate solution and shake until gas evolution stops.
-
Extraction: Separate the organic layer (the upper layer).
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Purification: The crude product can be purified by vacuum distillation.
Characterization Data
The final product, (-)-menthyl acetate, is a clear, colorless liquid with a fruity, herbaceous, and cooling odor.
| Parameter | Expected Value | Reference |
| Boiling Point | 227-229 °C | |
| Density | ~0.92 g/mL | |
| Specific Optical Rotation | -79.42° (at 20°C) | |
| FTIR (cm⁻¹) | ~1737 (C=O, ester) | |
| ¹H NMR | Spectral data available | |
| Mass Spec (m/z) | Base peak at 95 |
Experimental Workflow Diagram
References
Application Notes and Protocols: (+)-Menthyl Acetate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthyl acetate, derived from the naturally abundant chiral pool compound (+)-menthol, serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, enabling effective facial discrimination in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key asymmetric reactions, including stereoselective aldol reactions. The methodologies outlined herein are intended to be reproducible and scalable for applications in both academic research and industrial drug development.
Core Principle
The fundamental principle behind using this compound as a chiral auxiliary involves the temporary attachment of the chiral menthyl group to an achiral substrate. The steric hindrance imposed by the bulky isopropyl and methyl groups on the menthyl moiety directs the approach of incoming reagents to one face of the reactive intermediate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary.
General Workflow
The utilization of this compound as a chiral auxiliary typically follows a three-step sequence:
-
Attachment: The acetate group of this compound is transformed into a suitable functional group for attachment to the substrate, or the menthyl group is directly esterified with the substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is carried out, where the chiral auxiliary directs the stereochemical outcome.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.
Application Notes and Protocols for Diastereoselective Alkylation using (+)-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the diastereoselective alkylation of (+)-menthyl acetate. The use of (+)-menthol as a chiral auxiliary offers a cost-effective and reliable method for establishing stereocenters alpha to a carbonyl group. This protocol outlines the formation of the lithium enolate of this compound using lithium diisopropylamide (LDA) and its subsequent reaction with various alkyl halides. The rigid cyclohexane backbone of the menthyl group provides effective facial shielding of the enolate, leading to a high degree of stereocontrol in the alkylation step. This method is a valuable tool in asymmetric synthesis for the preparation of chiral carboxylic acid derivatives.
Introduction
The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often responsible for the desired biological activity. Chiral auxiliaries are a powerful tool for achieving high levels of stereoselectivity. These are chiral molecules that are temporarily incorporated into a substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.
(+)-Menthol, a naturally abundant and inexpensive terpene, serves as an effective chiral auxiliary. When attached as an ester, the bulky and conformationally locked cyclohexane ring of the menthyl group effectively blocks one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. This application note details a robust protocol for the diastereoselective alkylation of the lithium enolate of this compound.
Signaling Pathways and Logical Relationships
The overall transformation can be visualized as a three-step process: enolate formation, alkylation, and subsequent (optional) hydrolysis of the chiral auxiliary to yield the enantioenriched carboxylic acid.
Caption: Workflow for the diastereoselective alkylation of this compound.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes the formation of the lithium enolate of this compound and its subsequent alkylation with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Dry glassware
Procedure:
-
LDA Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.
-
To this, add freshly distilled diisopropylamine (1.1 equivalents).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the freshly prepared LDA solution at -78 °C via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The optimal reaction time may vary depending on the reactivity of the alkyl halide.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the alkylated product.
-
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) of the alkylated product can be determined by ¹H NMR spectroscopy. The protons of the newly introduced alkyl group or the protons of the menthyl moiety often exhibit distinct signals for each diastereomer, allowing for integration and quantification.
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the purified alkylated product in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify well-resolved signals corresponding to a specific proton (or group of protons) that are chemically non-equivalent in the two diastereomers.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integration values.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of a closely related chiral ester, 8-phenylmenthyl phenylacetate.[1] The diastereoselectivities observed are expected to be indicative of those achievable with this compound, although absolute values may vary. For comparison, data for the alkylation of an N-acyl-1,3-oxazolidine is also included.[2]
| Chiral Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 8-Phenylmenthyl | Methyl Iodide | ~80-90% | >95:5 | [1] |
| 8-Phenylmenthyl | Benzyl Bromide | ~80-90% | >95:5 | [1] |
| N-Acyl-1,3-oxazolidine | Various Alkyl Halides | 80-95% | >95:5 | [2] |
Note: The yields and diastereomeric ratios are highly dependent on the specific reaction conditions, including the nature of the alkylating agent and the temperature.
Conclusion
The protocol described herein for the diastereoselective alkylation of this compound provides a practical and efficient method for the synthesis of enantioenriched carboxylic acid precursors. The use of the inexpensive and readily available (+)-menthol as a chiral auxiliary makes this an attractive strategy for both academic research and industrial applications in drug development. The high diastereoselectivities typically achieved underscore the effectiveness of the menthyl group in controlling the stereochemical outcome of the alkylation reaction. Careful optimization of reaction conditions will ensure high yields and stereoselectivity for a range of alkylating agents.
References
Application of (+)-Menthyl Acetate in Diels-Alder Reactions: A Chiral Auxiliary for Asymmetric Synthesis
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries.[1][2] These auxiliaries are temporarily incorporated into the dienophile to control the stereochemical outcome of the cycloaddition, after which they can be removed. (+)-Menthyl acetate, derived from the readily available and inexpensive chiral pool starting material (+)-menthol, can be utilized to prepare chiral acrylates. These menthyl-derived dienophiles serve as substrates in asymmetric Diels-Alder reactions, offering a straightforward approach to enantiomerically enriched cyclohexene derivatives, which are valuable building blocks in drug development and natural product synthesis.
This document provides detailed application notes and protocols for the use of (+)-menthyl acrylate as a dienophile in asymmetric Diels-Alder reactions, focusing on reaction conditions, expected outcomes, and the underlying stereochemical principles.
Key Applications
(+)-Menthyl acrylate is primarily employed as a chiral dienophile to control the facial selectivity of the diene's approach. This strategy is particularly useful for:
-
Asymmetric Diels-Alder Reactions: Directing the stereochemical course of the [4+2] cycloaddition to favor the formation of one diastereomer.
-
Synthesis of Chiral Cyclohexenes: Providing access to enantiomerically enriched six-membered ring systems.
-
Total Synthesis: Serving as an early-stage method for introducing chirality in the synthesis of complex molecules.
Data Presentation
The diastereoselectivity of Diels-Alder reactions employing acrylates derived from menthol can be modest under thermal conditions. However, the use of Lewis acid catalysts can significantly enhance both the reaction rate and the diastereoselectivity.[3]
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e., %) |
| Cyclopentadiene | (+)-Menthyl Acrylate | TiCl₄ | CH₂Cl₂ | -78 to RT | 62 (endo) | Predominantly endo | ~60-70 (estimated from NMR)[3] |
| General Observation | Menthyl Acrylate Derivatives | None (Thermal) | Various | N/A | N/A | N/A | ~40[4] |
Note: The diastereomeric excess for the TiCl₄ catalyzed reaction is an estimation based on the reported ¹H-NMR spectrum in the cited literature. Precise d.e. would require chiral HPLC or further spectroscopic analysis.
Experimental Protocols
Protocol 1: Synthesis of (+)-Menthyl Acrylate
This protocol describes the esterification of (+)-menthol with acryloyl chloride to generate the chiral dienophile.
Materials:
-
(+)-Menthol
-
Acryloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (+)-menthol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (+)-menthyl acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction of (+)-Menthyl Acrylate with Cyclopentadiene
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the synthesized (+)-menthyl acrylate and cyclopentadiene.
Materials:
-
(+)-Menthyl acrylate
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Titanium tetrachloride (TiCl₄) (as a 1 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (+)-menthyl acrylate (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.0-1.2 eq.) via syringe to the stirred solution of the dienophile. A colored complex should form.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Slowly add freshly cracked cyclopentadiene (2.0-3.0 eq.) to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to separate the endo and exo diastereomers and any unreacted starting material. The major endo adduct is typically the less polar product.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Caption: Proposed model for stereochemical induction.
References
Application Notes and Protocols for the Enzymatic Synthesis of Optically Active L-Menthyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active L-menthyl acetate is a valuable compound widely used in the pharmaceutical, food, and cosmetic industries for its characteristic peppermint flavor and cooling sensation.[1][2] Traditional chemical synthesis of L-menthyl acetate often involves harsh conditions and can lead to the formation of racemic mixtures, requiring costly and complex resolution steps. Enzymatic synthesis offers a green and highly selective alternative, utilizing lipases or esterases to catalyze the stereoselective acylation of L-menthol or the kinetic resolution of racemic menthol.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of optically active L-menthyl acetate using various enzymatic systems.
Principles of Enzymatic Synthesis
The enzymatic production of L-menthyl acetate can be achieved through two primary strategies:
-
Kinetic Resolution of Racemic Menthol: This approach utilizes a stereoselective enzyme that preferentially acylates one enantiomer (typically L-menthol) in a racemic mixture of DL-menthol. This results in the formation of L-menthyl acetate, leaving behind unreacted D-menthol. The enzyme's enantioselectivity is a critical factor in achieving high optical purity of the product.[1]
-
Direct Esterification or Transesterification of L-Menthol: When starting with optically pure L-menthol, a variety of lipases can be used to catalyze its esterification with an acyl donor to produce L-menthyl acetate. This method is straightforward for producing the desired enantiomer without the need for a resolution step.
The choice of enzyme, acyl donor, solvent, and reaction conditions significantly impacts the reaction rate, yield, and enantiomeric excess (e.e.) of the final product.
Data Presentation: Comparison of Enzymatic Systems
The following tables summarize quantitative data from various studies on the enzymatic synthesis of L-menthyl acetate, allowing for easy comparison of different biocatalysts and reaction conditions.
Table 1: Lipase-Catalyzed Synthesis of L-Menthyl Acetate via Transesterification
| Enzyme Source | Acyl Donor | Solvent | Temperature (°C) | Substrate Molar Ratio (Menthol:Acyl Donor) | Enzyme Loading | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.p %) | Reference |
| Thermomyces lanuginosus (Lipozyme TL IM) | Vinyl acetate | Methyl tert-butyl ether | 30 | 1:5 | 200 g/L | 12 | 34.7 | 99.3 | |
| Pseudomonas sp. (Lipase PS-30, immobilized) | Vinyl acetate | Organic media | 20-60 | Equimolar | 400 units | 48 | ~40 | - | |
| Candida rugosa (LIP2 isoform) | Triacetin | n-hexane | - | - | 100-500% | - | 40-48 | - | |
| Pseudomonas cepacia (GQD-modified) | Acetic anhydride | Ionic liquid | 40 | 1:1 | 30 mg | 8 | 97.3 | - |
Table 2: Whole-Cell Biocatalyst for the Resolution of DL-Menthyl Acetate
| Biocatalyst | Substrate | System | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.p %) | Reference |
| Bacillus subtilis esterase (whole-cell) | 1.0 M DL-menthyl acetate | Organic solvent-free | 30 | 7.0 | 14 | 48.9 | >99 | |
| Burkholderia cepacia ATCC 25416 (whole-cell lipase) | DL-menthyl acetate (0.23 M) | Aqueous with 15% DMSO | 30 | - | - | 50 | 96 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of L-menthyl acetate.
Protocol 1: Kinetic Resolution of (±)-Menthol using Thermomyces lanuginosus Lipase
This protocol is based on the kinetic resolution of racemic menthol via transesterification.
Materials:
-
Lipase from Thermomyces lanuginosus (Lipozyme TL IM)
-
(±)-Menthol
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
-
4 Å molecular sieves
-
Orbital shaker
-
Gas chromatograph (GC) with a chiral column for analysis
Procedure:
-
In a sealed reaction vessel, dissolve (±)-menthol (0.5 M) in 10 mL of MTBE.
-
Add vinyl acetate to achieve a molar ratio of 5:1 (vinyl acetate:(±)-menthol).
-
Add 1.8 g of 4 Å molecular sieves to remove any water present.
-
Add 200 mg of Lipozyme TL IM to the reaction mixture.
-
Incubate the mixture at 30 °C in an orbital shaker at 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC to determine the conversion and enantiomeric excess of (-)-menthyl acetate.
-
The reaction is typically run for 12 hours to achieve high enantiomeric excess.
-
Upon completion, separate the enzyme by filtration for potential reuse.
-
The product, (-)-menthyl acetate, can be purified from the reaction mixture using standard techniques such as column chromatography.
Protocol 2: Whole-Cell Catalyzed Hydrolysis of DL-Menthyl Acetate
This protocol utilizes whole cells of Bacillus subtilis expressing an esterase for the selective hydrolysis of DL-menthyl acetate to produce L-menthol, which can then be esterified to L-menthyl acetate in a subsequent step if desired.
Materials:
-
Lyophilized whole cells of Bacillus subtilis expressing the desired esterase
-
DL-menthyl acetate
-
Phosphate buffered saline (PBS), 100 mM, pH 7.0
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Temperature-controlled reactor with pH stat
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a 10 mL reaction mixture containing 500 mM DL-menthyl acetate and 100 mM PBS buffer (pH 7.0).
-
Add 0.2 g of lyophilized whole cells to the mixture.
-
Maintain the reaction at 30 °C with constant stirring.
-
Maintain the pH at 7.0 by titrating with 1 M NaOH.
-
The reaction is typically run for 10-24 hours.
-
Terminate the reaction by adding ethanol to a final concentration of 50% (v/v).
-
Extract the reactants and products with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the sample by GC to determine the conversion and enantiomeric excess of the remaining menthyl acetate and the produced L-menthol.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Enzymatic Kinetic Resolution
References
Application Note: GC-MS Purity Analysis of (+)-Menthyl Acetate
An exacting standard for the pharmaceutical and flavor industries, the purity of (+)-Menthyl acetate is paramount for its safe and effective use. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the qualitative and quantitative assessment of this compound, ensuring the identification and quantification of any impurities. This application note provides a detailed protocol for the GC-MS analysis of this compound purity, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is the acetate ester of (+)-menthol and is a significant contributor to the characteristic scent and flavor of peppermint. In pharmaceutical formulations, it is utilized for its cooling and analgesic properties. The stereoisomeric purity of this compound is critical, as different isomers can exhibit varied physiological effects and sensory profiles. This protocol outlines a robust GC-MS method for the separation and quantification of this compound and its potential impurities.
Principle of the Method
The methodology leverages the power of gas chromatography to separate volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column.[1] Subsequent detection by mass spectrometry allows for the identification of individual components by their unique mass fragmentation patterns and quantification based on their signal intensity relative to an internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound sample: To be analyzed.
-
Reference Standards: this compound (≥99% purity), (-)-Menthol, (+)-Menthol, Menthone, Isomenthone.
-
Internal Standard (IS): Phenyl acetate (≥99% purity).
-
Solvent: Ethanol (ACS grade or higher).
-
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Micropipettes.
-
GC vials with caps and septa.
-
2. Standard and Sample Preparation
2.1. Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 100 mg of Phenyl acetate into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with ethanol.
2.2. Calibration Standards
-
Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into the IS stock solution.
-
The concentration range should bracket the expected concentration of the sample. A typical range would be from 10 µg/mL to 500 µg/mL.
2.3. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Add 10 mL of the Internal Standard Stock Solution.
-
Dilute to the mark with ethanol. This results in a sample concentration of approximately 1 mg/mL with an internal standard concentration of 100 µg/mL.
-
Further dilute as necessary to fall within the calibration range. For an expected purity of >98%, a 1:10 dilution of this solution with ethanol is recommended.
3. GC-MS Instrumentation and Parameters
The following parameters can be adapted based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes. Ramp at 5 °C/min to 220 °C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 350 amu |
| Data Acquisition | Full Scan Mode |
4. Data Analysis and Purity Calculation
-
Identification: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the reference standards and a spectral library (e.g., NIST). The mass spectrum of menthyl acetate will show characteristic fragments that can be used for confirmation.
-
Quantification: Calculate the concentration of any identified impurities using the calibration curve. The purity of this compound is determined by the area percentage of the main peak relative to the total area of all integrated peaks, and can be more accurately quantified using the internal standard method.
The percentage purity is calculated as follows: Purity (%) = (Area of this compound / Total Area of all peaks) x 100
For quantification of specific impurities against the internal standard: Concentration_impurity = (Area_impurity / Area_IS) x (Concentration_IS / Response Factor_impurity)
Data Presentation
Table 1: Quantitative Analysis of a this compound Sample
| Compound | Retention Time (min) | Area | Area % |
| This compound | 15.2 | 992,500 | 99.25 |
| (-)-Menthol | 12.8 | 5,000 | 0.50 |
| Menthone | 13.5 | 2,500 | 0.25 |
| Total | 1,000,000 | 100.00 |
Visualization
Caption: Workflow for the GC-MS purity analysis of this compound.
Potential Impurities
The primary impurities to monitor in a this compound sample include:
-
Stereoisomers: (-)-Menthyl acetate, isomenthyl acetate, neomenthyl acetate.
-
Starting materials and related compounds: (+)-Menthol, (-)-Menthol, menthone, isomenthone, pulegone.
-
Solvent residues: Residual solvents from the synthesis and purification process.
This GC-MS protocol provides a reliable and robust method for determining the purity of this compound. The detailed sample preparation, instrumental parameters, and data analysis procedures are designed to ensure accurate and reproducible results, which are essential for quality control in the pharmaceutical and flavor industries. Adherence to this protocol will enable researchers and professionals to confidently assess the purity of this compound and ensure its suitability for its intended application.
References
Application Note: Chiral Separation of (±)-Menthyl Acetate Enantiomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthyl acetate, a common fragrance and flavoring agent, exists as a pair of enantiomers, (+)-menthyl acetate and (-)-menthyl acetate. The stereochemistry of this compound is crucial as the enantiomers can exhibit different sensory properties and biological activities. In the quality control of essential oils, for instance, the enantiomeric distribution of menthyl acetate can be an indicator of authenticity or adulteration, as natural biosynthetic pathways often yield a specific enantiomer.[1] Chiral gas chromatography (GC) is a powerful analytical technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. Cyclodextrin-based CSPs are widely employed for the enantioselective analysis of volatile compounds like menthyl acetate.[1] This application note provides a detailed protocol for the chiral separation of (±)-menthyl acetate enantiomers by GC.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral GC separation of (±)-menthyl acetate.
Caption: Experimental workflow for the chiral GC analysis of (±)-menthyl acetate.
Detailed Experimental Protocol
This protocol is based on the successful chiral separation of (±)-menthyl acetate.[2]
1. Materials and Reagents
-
(±)-Menthyl acetate standard
-
Pentane (GC grade)
-
Helium (carrier gas), high purity
-
Hydrogen (FID), high purity
-
Air (FID), high purity
2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column: HYDRODEX β-6TBDE (or equivalent cyclodextrin-based chiral stationary phase)
-
Autosampler or manual syringe for injection
3. Chromatographic Conditions
| Parameter | Value |
| Column | HYDRODEX β-6TBDE |
| Injection Temperature | 200 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 1:100 |
| Carrier Gas | Helium |
| Carrier Gas Pressure | 0.7 bar |
| Oven Temperature | 115 °C (isothermal) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 200 °C |
4. Sample Preparation Prepare a solution of (±)-menthyl acetate in pentane at a suitable concentration for GC analysis (e.g., 1 mg/mL).
5. Analysis Procedure
-
Set up the GC instrument with the conditions specified in the table above.
-
Equilibrate the column at the specified oven temperature until a stable baseline is achieved.
-
Inject 1.0 µL of the prepared sample solution.
-
Start the data acquisition.
-
After the run is complete, identify and integrate the peaks corresponding to the two enantiomers of menthyl acetate.
Results and Discussion
Using the protocol described, the enantiomers of (±)-menthyl acetate can be successfully resolved. The elution order of the enantiomers will depend on the specific chiral stationary phase used.
Quantitative Data
While the specific application note did not provide retention times, the following table presents retention indices for the enantiomers of menthyl acetate on different cyclodextrin-based chiral columns, demonstrating their separability.
| Chiral Stationary Phase | (1R)-(-)-Menthyl acetate Retention Index | (1S)-(+)-Menthyl acetate Retention Index |
| 2,3,6-trimethyl-β-cyclodextrin in 35% diphenyl/65% dimethylpolysiloxane (Method 1)[3] | 1309 | 1331 |
| 10% 2,3,6-trimethyl-β-cyclodextrin in SPB™-35 (Method 2)[3] | 1374 | 1402 |
| 2,3,6-trimethyl-γ-cyclodextrin in 35% phenyl/65% dimethylsiloxane (Method 3) | 1394 | 1395 |
| Rt™-βDEXsa (Method 5) | 1388 | 1385 |
Considerations for Method Development
-
Co-elution: It is important to note that on some chiral columns, such as Rt-BetaDEXsm, (+)-menthol may co-elute with menthyl acetate. This can be problematic when analyzing samples that contain both compounds, such as peppermint oil. In such cases, two-dimensional gas chromatography (GCxGC) with a chiral column in the first dimension and an achiral column in the second can be employed to resolve the co-eluting peaks.
-
Temperature Optimization: The oven temperature is a critical parameter in chiral separations. Lowering the temperature often increases the separation factor (α) but also increases the analysis time. Isothermal conditions, as presented in the protocol, can provide consistent and reproducible results.
-
Carrier Gas: The choice of carrier gas and its linear velocity can also impact the resolution of enantiomers. Hydrogen is often used as a carrier gas in GC for its high efficiency.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting a suitable chiral GC method for the separation of (±)-menthyl acetate.
Caption: Logical workflow for chiral GC method development for menthyl acetate.
Conclusion
This application note provides a detailed protocol and relevant data for the successful chiral separation of (±)-menthyl acetate enantiomers using gas chromatography with a cyclodextrin-based chiral stationary phase. The provided method is a valuable tool for quality control in the flavor, fragrance, and pharmaceutical industries, where the enantiomeric purity of chiral compounds is of utmost importance. Careful consideration of the chiral stationary phase and chromatographic parameters is essential for achieving optimal separation.
References
Application Notes and Protocols for the Large-Scale Production of l-Menthol from dl-Menthyl Acetate
Introduction
l-Menthol is a high-value monoterpenoid widely used in the pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation and peppermint aroma.[1] While it can be obtained from natural sources, synthetic production is crucial to meet the global demand.[2] One of the key industrial methods for producing enantiomerically pure l-menthol is the kinetic resolution of a racemic mixture of dl-menthyl acetate. This process often employs lipases or esterases as biocatalysts to selectively hydrolyze the l-menthyl acetate, leaving the d-menthyl acetate unreacted.[3][4] This application note provides detailed protocols and comparative data for the enzymatic resolution of dl-menthyl acetate for the large-scale production of l-menthol.
Core Principle: Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of dl-menthyl acetate relies on the stereoselectivity of certain enzymes, primarily lipases and esterases. These biocatalysts preferentially catalyze the hydrolysis of one enantiomer (l-menthyl acetate) over the other (d-menthyl acetate). This results in a mixture containing l-menthol and unreacted d-menthyl acetate, which can then be separated. The efficiency of this process is evaluated based on the conversion rate and the enantiomeric excess of the product (e.e.p).
Data Presentation: Comparative Performance of Biocatalysts
The selection of an appropriate biocatalyst and the optimization of reaction conditions are critical for achieving high yields and purity of l-menthol. The following tables summarize quantitative data from various studies on the enzymatic hydrolysis of dl-menthyl acetate.
Table 1: Performance of Different Whole-Cell Biocatalysts
| Biocatalyst (Strain) | Substrate Conc. (M) | Temp. (°C) | pH | Conversion (%) | e.e.p (%) | Time (h) | Reference |
| Bacillus subtilis 168 (Engineered Esterase) | 1.0 | 30 | 7.0 | 48.9 | >99 | 14 | [1] |
| Burkholderia cepacia ATCC 25416 | 0.23 | 30 | - | 50 | 96 | - | |
| Acinetobacter sp. ECU2040 | - | 37 | 7.5 | 48 | 71 | - | |
| Bacillus subtilis ECU0554 | - | - | - | >40 | >94 | - |
Table 2: Performance of Purified/Immobilized Enzymes
| Enzyme | Source | Support/Form | Substrate Conc. (M) | Conversion (%) | e.e.p (%) | Reference |
| Esterase (pnbA-BS A400P variant) | Bacillus subtilis 168 | Purified | 0.5 | 42.2 | >99 | |
| Lipase | Candida rugosa | Recombinant | - | - | >99 | |
| Esterase (BsE) | Bacillus subtilis 0554 | Immobilized | 1.0 | 41 | >97 |
Table 3: Optimized Reaction Conditions for Engineered Bacillus subtilis Esterase
| Parameter | Optimal Value |
| Temperature | 30°C |
| pH | 7.0 |
| Substrate Concentration | 1.0 M (with constant feeding) |
| Co-solvent | None (Organic solvent-free system) |
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the enzymatic resolution of dl-menthyl acetate. Researchers should optimize these protocols for their specific enzyme and equipment.
Protocol 1: Whole-Cell Biocatalyst Preparation
This protocol describes the cultivation of microbial cells to be used as a whole-cell biocatalyst.
Materials:
-
Selected microbial strain (e.g., E. coli expressing an engineered esterase)
-
Appropriate growth medium (e.g., LB broth)
-
Inducer (e.g., IPTG for inducible expression systems)
-
Centrifuge and sterile centrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculate a sterile growth medium with a single colony of the microbial strain.
-
Incubate the culture under appropriate conditions (e.g., 37°C, 200 rpm) until the optical density at 600 nm (OD600) reaches a mid-log phase (typically 0.6-0.8).
-
If using an inducible expression system, add the inducer to the specified final concentration and continue incubation under inducing conditions (e.g., lower temperature for a longer period).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer, such as PBS, and centrifuge again.
-
The resulting wet cell paste can be used directly as a whole-cell biocatalyst.
Protocol 2: Enzymatic Hydrolysis of dl-Menthyl Acetate
This protocol details the enzymatic reaction for the production of l-menthol.
Materials:
-
dl-Menthyl acetate (substrate)
-
Whole-cell biocatalyst or purified/immobilized enzyme
-
Reaction buffer (e.g., 100 mM PBS, pH 7.0)
-
pH titrator with NaOH solution (e.g., 1 M)
-
Temperature-controlled reactor/shaker
Procedure:
-
Set up the reactor at the optimal temperature (e.g., 30°C).
-
Add the reaction buffer to the reactor.
-
Disperse the whole-cell biocatalyst or the purified/immobilized enzyme in the buffer.
-
Add the dl-menthyl acetate to the desired concentration. For high concentrations, a constant feeding strategy may be employed to avoid substrate inhibition.
-
Maintain the pH of the reaction mixture at the optimum level (e.g., 7.0) by the controlled addition of NaOH solution using a pH titrator. The consumption of NaOH is indicative of the production of acetic acid from the hydrolysis of menthyl acetate.
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 3: Product Isolation and Purification
This protocol describes the separation of l-menthol from the reaction mixture.
Materials:
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
After the desired conversion is achieved, stop the reaction and separate the biocatalyst by filtration (for immobilized enzymes) or centrifugation (for whole cells).
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove the acetic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, a mixture of l-menthol and d-menthyl acetate, can be purified by fractional distillation or silica gel column chromatography to isolate the pure l-menthol.
Workflow and Process Visualization
The overall process for the large-scale production of l-menthol from dl-menthyl acetate can be visualized as a series of interconnected steps.
Conclusion
The enzymatic resolution of dl-menthyl acetate is a robust and green method for the large-scale production of enantiomerically pure l-menthol. The use of whole-cell biocatalysts, particularly those with engineered enzymes, offers a cost-effective and efficient approach. Careful optimization of reaction parameters such as temperature, pH, and substrate feeding is crucial for maximizing the yield and enantiomeric excess of the final product. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals working on the synthesis of l-menthol.
References
- 1. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using Menthyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often enantiomer-dependent. One of the enantiomers of a racemic drug, for instance, may be therapeutically active (eutomer), while the other may be inactive or even cause adverse effects (distomer). The resolution of racemic carboxylic acids is a common challenge, and derivatization with a chiral resolving agent to form diastereomers is a well-established and effective strategy.
This document provides detailed application notes and protocols for the use of menthyl esters in the chiral resolution of carboxylic acids. Menthol, a naturally occurring and readily available chiral alcohol, serves as an excellent chiral auxiliary. The process involves the esterification of a racemic carboxylic acid with an enantiomerically pure menthol (e.g., L-(-)-menthol or D-(+)-menthol) to yield a mixture of diastereomeric esters. These diastereomers, having different physicochemical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters affords the desired enantiomerically pure carboxylic acid and allows for the recovery of the menthol auxiliary.
This method is particularly valuable in drug development and process chemistry for its robustness, cost-effectiveness, and scalability.
Principle of Chiral Resolution via Menthyl Ester Formation
The fundamental principle of this chiral resolution method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
The reaction of a racemic carboxylic acid, (R/S)-RCOOH, with a single enantiomer of menthol, for example, (1R,2S,5R)-(-)-menthol, results in the formation of two diastereomeric esters: (R)-RCOO-menthyl and (S)-RCOO-menthyl. These diastereomers are not mirror images of each other and thus exhibit different solubilities, melting points, and chromatographic retention times. This difference allows for their separation using standard laboratory techniques.
The overall process can be summarized in three key steps:
-
Esterification: Formation of diastereomeric menthyl esters from the racemic carboxylic acid and an enantiomerically pure menthol.
-
Diastereomer Separation: Separation of the diastereomeric esters, typically by fractional crystallization or column chromatography.
-
Hydrolysis: Cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the menthol chiral auxiliary.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the chiral resolution process.
This protocol describes a general method for the formation of diastereomeric menthyl esters. The choice of coupling agent and reaction conditions may be optimized for specific carboxylic acids.
Materials:
-
Racemic carboxylic acid
-
L-(-)-Menthol (1.0 - 1.2 equivalents)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic carboxylic acid (1.0 equivalent) and L-(-)-menthol (1.1 equivalents) in anhydrous dichloromethane, add MNBA (1.5 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Purify the crude product by silica gel column chromatography to isolate the mixture of diastereomeric esters.
The separation of the diastereomeric esters can be achieved by either fractional crystallization or preparative chromatography. The choice of method depends on the properties of the diastereomers and the desired scale of the resolution.
Method A: Fractional Crystallization
-
Dissolve the mixture of diastereomeric esters in a minimum amount of a hot solvent (e.g., ethanol, hexane, or a mixture thereof).
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomer should crystallize out.
-
For further crystallization, cool the mixture in an ice bath or refrigerate.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomer. It can be concentrated and subjected to further crystallization or purified by chromatography.
-
Assess the diastereomeric purity of the crystallized product by HPLC or NMR spectroscopy. Repeat the crystallization process until the desired diastereomeric excess (d.e.) is achieved.
Method B: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the diastereomeric ester mixture in a suitable solvent.
-
Perform preparative HPLC using a chiral stationary phase (e.g., CHIRALPAK® IC) or a normal phase silica column.
-
Develop a suitable mobile phase (e.g., a mixture of hexane and ethanol) to achieve baseline separation of the two diastereomers.
-
Collect the fractions corresponding to each diastereomer.
-
Combine the fractions for each diastereomer and evaporate the solvent to obtain the purified diastereomers.
-
Analyze the purity of each separated diastereomer by analytical HPLC.
This protocol describes the cleavage of the ester to yield the enantiomerically pure carboxylic acid. Both acidic and basic hydrolysis conditions can be employed.
Method A: Basic Hydrolysis
-
Dissolve the purified diastereomeric ester in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a strong base (e.g., 1 M sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extract the aqueous solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove the liberated menthol. The menthol can be recovered and purified for reuse.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2.
-
The enantiomerically pure carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry. If the acid is not a solid, extract it with an organic solvent.
Method B: Acidic Hydrolysis
-
Dissolve the purified diastereomeric ester in a mixture of a suitable solvent (e.g., 1,4-dioxane) and aqueous strong acid (e.g., 6 M HCl).
-
Heat the mixture at a suitable temperature (e.g., 75-100 °C) for several hours to days, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.
Data Presentation: A Case Study
Table 1: Quantitative Data for the Chiral Resolution of a Racemic Carboxylic Acid Intermediate
| Step | Parameter | Value | Reference |
| Esterification | Racemic Carboxylic Acid | (rac)-7 | [1] |
| Chiral Auxiliary | L-(-)-Menthol | [1] | |
| Coupling Agent | MNBA | [1] | |
| Yield of Diastereomeric Esters | 89.7% (combined) | [1] | |
| Diastereomer Separation | Method | Preparative HPLC | |
| Column | CHIRALFLASH IC | ||
| Mobile Phase | EtOH/hexane 65:35 | ||
| Retention Time (Diastereomer 1) | 7.0 min | ||
| Retention Time (Diastereomer 2) | 11.5 min | ||
| Yield (Diastereomer 1) | 45.3% | ||
| Yield (Diastereomer 2) | 44.4% | ||
| Hydrolysis | Not reported in detail in the reference | - | - |
Table 2: Representative Data for Chiral Resolution of 2-Arylpropionic Acids (Illustrative)
The following table presents illustrative data that could be expected for the chiral resolution of a generic 2-arylpropionic acid via L-menthyl ester crystallization, based on typical outcomes for such resolutions.
| Carboxylic Acid | Menthol Isomer | Separation Method | Diastereomeric Excess (d.e.) of Crystals | Enantiomeric Excess (e.e.) of Final Acid | Overall Yield (Illustrative) |
| Racemic Ibuprofen | L-(-)-Menthol | Fractional Crystallization | >95% | >98% | 30-40% |
| Racemic Ketoprofen | L-(-)-Menthol | Fractional Crystallization | >90% | >95% | 25-35% |
| Racemic Naproxen | L-(-)-Menthol | Fractional Crystallization | >98% | >99% | 35-45% |
Note: The data in Table 2 is illustrative and intended to provide a general expectation for researchers. Actual results will vary depending on the specific substrate and optimized experimental conditions.
Conclusion
The use of menthyl esters for the chiral resolution of carboxylic acids is a powerful and versatile technique. The readily available and recyclable nature of menthol makes this an economically attractive method for obtaining enantiomerically pure carboxylic acids, which are crucial for the development of modern pharmaceuticals and other fine chemicals. The provided protocols offer a solid foundation for researchers to apply this methodology to their specific targets. While chromatographic separation of the diastereomeric esters often provides excellent separation, fractional crystallization remains a highly scalable and cost-effective option for industrial applications. Further optimization of the reaction and crystallization conditions for each specific carboxylic acid is encouraged to achieve the highest possible yields and enantiomeric purity.
References
preparation of 3-amino-2-hydroxyalkanoates using Menthyl acetate
Application Notes & Protocols
Topic: Diastereoselective Synthesis of 3-Amino-2-Hydroxyalkanoates via Menthyl Acetate Aldol-Type Addition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the diastereoselective synthesis of 3-amino-2-hydroxyalkanoates, valuable chiral building blocks for pharmaceutical development. The methodology leverages the chiral auxiliary, (-)-menthyl acetate, in an aldol-type addition reaction with N-protected imines. The protocol outlines the formation of the lithium enolate of menthyl acetate, its subsequent reaction with an imine electrophile, and the final removal of the chiral auxiliary. A structured approach to data presentation for substrate scope analysis is also provided.
Introduction
β-Amino-α-hydroxy acids and their ester derivatives are critical structural motifs found in numerous biologically active compounds, including antibiotics, enzyme inhibitors, and other therapeutic agents.[1][2] The development of stereoselective methods to access these molecules in enantiomerically pure forms is a significant objective in synthetic organic chemistry.[3][4] One effective strategy involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions.[5]
This application note details a method based on the aldol-type addition of a chiral enolate derived from (-)-menthyl acetate to various imines. The bulky and stereochemically defined menthyl group effectively shields one face of the enolate, directing the approach of the electrophilic imine to create new stereocenters with a high degree of control.
Principle of the Method
The core of this synthesis is a diastereoselective aza-Mannich type reaction. First, (-)-menthyl acetate is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding (Z)-enolate. This enolate is then intercepted by an N-protected imine. The facial selectivity of the addition is dictated by the chiral menthyl auxiliary. Subsequent workup and purification yield the diastereomerically enriched 3-amino-2-hydroxyalkanoate adduct. The final step involves the hydrolytic cleavage of the menthyl ester to release the desired carboxylic acid, which can then be re-esterified if needed, and allows for the recovery of the (-)-menthol auxiliary.
Experimental Protocols
This section provides a representative protocol for the synthesis. Specific conditions may require optimization based on the substrate used.
Protocol 1: Diastereoselective Aldol-Type Addition
Materials:
-
(-)-Menthyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
N-protected imine (e.g., N-benzylidenebenzylamine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert argon or nitrogen atmosphere, dissolve freshly distilled diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve (-)-menthyl acetate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the menthyl acetate solution. Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Imine Addition: Dissolve the N-protected imine (1.1 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the chiral enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of the menthyl 3-amino-2-hydroxyalkanoate adduct.
Protocol 2: Removal of the Chiral Auxiliary (Saponification)
Materials:
-
Purified menthyl 3-amino-2-hydroxyalkanoate adduct
-
Methanol or ethanol
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether
Procedure:
-
Dissolve the purified adduct (1.0 eq.) in a mixture of methanol and water.
-
Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the methanol under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH ~6 with 1 M HCl.
-
Extract the desired 3-amino-2-hydroxyalkanoic acid product with ethyl acetate (3x).
-
The recovered (-)-menthol auxiliary can be extracted from the aqueous layer with diethyl ether and purified for reuse.
-
Wash the combined organic layers containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Data Presentation
Systematic evaluation of this method requires screening various imine substrates. The results should be tabulated to allow for clear comparison of yields and stereoselectivities. The following table serves as a template for presenting such data.
| Entry | R¹ in Imine (Ar-CH=N-R¹) | R² in Imine (R²-CH=N-Ar) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzyl | Phenyl | Data | Data |
| 2 | p-Methoxybenzyl (PMB) | Phenyl | Data | Data |
| 3 | Benzyl | 4-Chlorophenyl | Data | Data |
| 4 | Benzyl | 2-Naphthyl | Data | Data |
| 5 | Benzyl | Isopropyl | Data | Data |
| 6 | Boc | Phenyl | Data | Data |
Yield refers to the isolated yield of the purified adduct after chromatography. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Diagrams are provided to illustrate the overall synthetic strategy and the detailed experimental workflow.
Caption: Overall reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow diagram.
References
- 1. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Lipase-Catalyzed Transesterification of dl-Menthol with Vinyl Acetate for the Production of Menthyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Menthyl acetate, a key ester with applications in the flavor, fragrance, and pharmaceutical industries, is characterized by its minty, fruity aroma.[1] The synthesis of menthyl acetate is commonly achieved through the transesterification of menthol. The use of biocatalysts, specifically lipases, for this reaction presents a green and highly selective alternative to traditional chemical methods. Lipase-catalyzed transesterification offers mild reaction conditions, high enantioselectivity in the resolution of racemic mixtures, and reduced environmental impact.[2] This application note details the protocols for the transesterification of racemic (dl)-menthol with vinyl acetate using a lipase catalyst, summarizing key quantitative data and experimental workflows. Vinyl acetate often serves as a suitable acyl donor because the reaction is irreversible.[3]
Data Presentation: Reaction Parameters and Outcomes
The efficiency of the lipase-catalyzed transesterification is influenced by several factors, including the choice of lipase, solvent, temperature, and substrate molar ratio. A summary of conditions and outcomes from various studies is presented below for comparison.
| Lipase Source | Acyl Donor | Molar Ratio (Vinyl Acetate:Menthol) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Pseudomonas fluorescens (Amano AK) | Vinyl Acetate | 5:1 | Methyl tert-butyl ether (MTBE) | 30 | 12 | 34.7 | 99.3 (l-menthyl acetate) | [3] |
| Pseudomonas sp. (Lipase PS-30) | Vinyl Acetate | 1:1 (Equimolar) | Organic Media (Less polar preferred) | 20-60 | 48 | ~40 | Not Specified | [4] |
| Candida cylindracea (CCL) | Vinyl Acetate | Not Specified | tert-Butyl methyl ether (TBME) | Not Specified | Not Specified | 49 | 93 (l-(-)-menthyl acetate) | |
| Pseudomonas fluorescens (Amano AK) | Vinyl Acetate | 2:1 (to l-menthol) | Heptane | 50 | 24 | 62 (of available l-menthol) | 94 | |
| GQD-modified Pseudomonas capaci (PCL) | Acetic Anhydride* | 1:1 | Ionic Liquid | 40 | 8 | 97.3 (l-menthol) | Not Specified |
Note: While most protocols use vinyl acetate, acetic anhydride is also a viable acyl donor, as shown in the GQD-modified lipase study.
Experimental Workflow
The general workflow for the enzymatic transesterification of dl-menthol involves preparation of the reaction mixture, the enzymatic reaction itself, and subsequent separation and analysis of the product.
Caption: Experimental workflow for lipase-catalyzed transesterification.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methodologies for the kinetic resolution of dl-menthol.
1. Materials and Reagents:
-
dl-Menthol (racemic mixture)
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase (e.g., Pseudomonas fluorescens lipase, Amano AK)
-
Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Heptane)
-
Molecular sieves (3Å or 4Å, activated)
-
Internal standard for GC analysis (e.g., tetradecane)
-
Reaction vessel (e.g., screw-capped flask or vial)
-
Incubator shaker or temperature-controlled magnetic stirrer
-
Centrifuge or filtration setup
-
Gas chromatograph (GC) with a chiral column
2. Enzyme Preparation (if required):
-
If the lipase is not pre-immobilized, it can be immobilized by adsorption onto glass beads or other supports.
-
Dry the immobilized enzyme under vacuum before use to remove moisture.
3. Transesterification Reaction Procedure:
-
To a 25 mL screw-capped flask, add dl-menthol. For a 0.5 M reaction, this would be approximately 0.78 g (5 mmol) in 10 mL of solvent.
-
Add the selected anhydrous organic solvent (e.g., 10 mL of MTBE).
-
Add vinyl acetate. A molar ratio of 5:1 (vinyl acetate:dl-menthol) is often effective, corresponding to approximately 2.15 g (25 mmol).
-
Add the immobilized lipase. An enzyme concentration of 200 g/L can be used as a starting point (e.g., 2 g of enzyme for a 10 mL reaction volume).
-
(Optional but recommended) Add activated molecular sieves (approx. 10% w/v) to adsorb water produced during the reaction, which can improve yield.
-
Seal the flask tightly and place it in an incubator shaker set to the desired temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
Allow the reaction to proceed for the desired duration (e.g., 12-48 hours). Monitor the reaction progress by taking small aliquots at different time intervals.
4. Sample Preparation and Analysis:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Separate the enzyme from the sample by centrifugation (e.g., 10,000 rpm for 5 minutes) or by passing it through a syringe filter (0.22 µm).
-
Dilute the supernatant with a suitable solvent (e.g., hexane or the reaction solvent) and add an internal standard.
-
Analyze the sample using a gas chromatograph (GC) equipped with a chiral column to determine the concentration of menthol isomers and menthyl acetate. This will allow for the calculation of conversion and enantiomeric excess (ee%).
5. Calculation of Conversion and Enantiomeric Excess:
-
Conversion (%): Calculated based on the amount of dl-menthol consumed.
-
Conversion (%) = ([Initial Menthol] - [Final Menthol]) / [Initial Menthol] * 100
-
-
Enantiomeric Excess (ee%): Calculated from the peak areas of the two enantiomers of the product or the remaining substrate.
-
ee% = |[R-isomer] - [S-isomer]| / ([R-isomer] + [S-isomer]) * 100
-
Conclusion Enzymatic transesterification of dl-menthol with vinyl acetate is an effective and environmentally friendly method for producing optically active menthyl acetate. The choice of lipase, solvent, and reaction conditions significantly impacts both the reaction rate and the enantioselectivity of the process. The provided protocol offers a robust starting point for researchers to optimize this valuable biotransformation for their specific applications in the pharmaceutical and flavor industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Menthyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+)-Menthyl acetate for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Inefficient Acetylating Agent: The reactivity of the acetylating agent significantly impacts the reaction rate and yield. Acetic acid is a relatively ineffective acetylating agent.[1][2][3] | Consider using a more reactive acetylating agent. The order of effectiveness is typically acetyl chloride > acetic anhydride > acetic acid.[1][2] |
| Unsuitable Catalyst: The choice of catalyst is crucial for achieving high conversion. Without a catalyst, the esterification reaction is very slow. | For Fischer esterification, strong acids like concentrated sulfuric acid or phosphoric acid are commonly used. Heterogeneous catalysts such as Nd2O3 to SO42-/Fe2O3-TiO2 have been shown to produce very high yields (98.30%). For enzymatic synthesis, lipases from Candida rugosa or Burkholderia cepacia are effective. | |
| Suboptimal Reaction Temperature: The reaction temperature affects the rate of reaction and the position of the equilibrium. | For Fischer esterification, refluxing the reaction mixture is common. However, for enzymatic reactions, the optimal temperature is typically lower, around 30°C, to avoid enzyme denaturation. | |
| Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction, which can limit the product yield. | To drive the equilibrium towards the product side, one of the reactants (usually the alcohol or the acid) can be used in excess. Alternatively, removing one of the products (water or the ester) as it is formed can also shift the equilibrium. A Dean-Stark trap can be used for water removal. | |
| Product Contamination with Unreacted Menthol | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a more effective catalyst or acetylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient Purification: Simple distillation may not be sufficient to separate menthyl acetate from unreacted menthol due to their close boiling points. | Careful fractional distillation is required. Alternatively, chromatographic separation can be employed. | |
| Difficulty in Product Purification | Formation of Azeotropes: Menthyl acetate can form azeotropes with water and other solvents, making separation by simple distillation difficult. | For removing water, techniques like azeotropic distillation with a suitable solvent (e.g., pentane) or using drying agents like anhydrous sodium sulfate or magnesium sulfate can be used. Pervaporation is another method for dehydrating methyl acetate. |
| Presence of Acidic Impurities: The use of acid catalysts can lead to residual acid in the final product. | The crude product should be washed with a mild base, such as a 5% sodium bicarbonate solution, to neutralize and remove any remaining acid catalyst. This is followed by washing with water until the washings are neutral. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
Fischer Esterification: This involves the reaction of (+)-menthol with an acetylating agent like acetic acid, acetic anhydride, or acetyl chloride in the presence of an acid catalyst.
-
Transesterification: This method uses an ester, such as vinyl acetate or methyl acetate, to react with (+)-menthol, often catalyzed by an enzyme (lipase) or a chemical catalyst.
-
Enzymatic Esterification: This is a greener alternative that employs lipases to catalyze the esterification of (+)-menthol with an acid.
Q2: Which acetylating agent provides the highest yield in Fischer esterification?
A2: The yield of menthyl acetate is significantly influenced by the choice of the acetylating agent. Studies have shown that the effectiveness follows the order: acetyl chloride > acetic anhydride > acetic acid. Acetyl chloride is the most reactive and generally provides the highest yield.
Q3: What types of catalysts can be used for the synthesis of this compound?
A3: A variety of catalysts can be employed:
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid and phosphoric acid are commonly used for Fischer esterification.
-
Heterogeneous Solid Acid Catalysts: These offer advantages in terms of easier separation from the reaction mixture. Examples include zirconia-pillared saponite and Nd2O3 to SO42-/Fe2O3-TiO2, the latter of which has been reported to give a yield of 98.30%. Ion-exchange resins like Amberlyst 15 are also used.
-
Biocatalysts (Enzymes): Lipases, such as those from Candida rugosa and Burkholderia cepacia, are used for enantioselective synthesis and are effective under milder reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials (menthol and the acetylating agent) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What is the importance of the work-up procedure?
A5: The work-up procedure is critical for isolating and purifying the this compound. A typical work-up involves:
-
Neutralization: Washing the reaction mixture with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst.
-
Washing: Washing with water or brine to remove any water-soluble impurities.
-
Drying: Using a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water from the organic layer.
-
Purification: Final purification is typically achieved through distillation (often under vacuum) or chromatography to obtain pure this compound.
Data Presentation
Table 1: Comparison of Different Acetylating Agents for Menthyl Acetate Synthesis
| Acetylating Agent | Catalyst | Reported Yield/Effectiveness | Reference |
| Acetic Acid | Sulfuric Acid | Relatively ineffective | |
| Acetic Anhydride | - | More effective than acetic acid | |
| Acetyl Chloride | - | Most effective |
Table 2: Performance of Various Catalysts in Menthyl Acetate Synthesis
| Catalyst | Reactants | Yield/Conversion | Reference |
| Nd2O3 to SO42-/Fe2O3-TiO2 | Acetic acid and menthol | 98.30% yield | |
| Candida cylindracea lipase | dl-menthol and vinyl acetate | 49% conversion | |
| Candida rugosa lipase immobilized on Maghnite-H | (±)-menthol | 43% conversion | |
| Burkholderia cepacia whole-cell lipase | dl-menthyl acetate (hydrolysis) | 50% conversion |
Experimental Protocols
Protocol 1: Fischer Esterification of (+)-Menthol with Acetic Anhydride
This protocol describes a common laboratory procedure for the synthesis of this compound using acetic anhydride.
Materials:
-
(+)-Menthol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-menthol in a suitable solvent like diethyl ether.
-
Slowly add acetic anhydride to the solution.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with:
-
Water
-
5% Sodium bicarbonate solution (to neutralize the acid). Be cautious of CO2 evolution.
-
Saturated sodium chloride solution (brine).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
References
challenges in the Fischer esterification of (+)-menthol
Welcome to the Technical Support Center for the Fischer Esterification of (+)-Menthol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary ?
A1: The Fischer esterification of (+)-menthol, a secondary alcohol, presents several key challenges. The reaction's slow rate is primarily due to the steric hindrance around the hydroxyl group.[1][2][3] Being an equilibrium-controlled process, the reaction often results in incomplete conversion unless measures are taken to shift the equilibrium towards the product.[3][4] Additionally, under acidic conditions and heat, a significant side reaction is the dehydration of menthol to form menthene isomers.
Q2: What is the most critical factor for achieving a high yield?
A2: The most critical factor for maximizing the yield of the desired ester is the effective removal of water, which is a byproduct of the reaction. According to Le Chatelier's principle, removing water shifts the reaction equilibrium to favor the formation of the ester. This can be achieved by using a Dean-Stark apparatus, adding a drying agent, or using a large excess of one of the reagents.
Q3: Can the reaction conditions affect the stereochemistry of (+)-menthol?
A3: While typical Fischer esterification conditions (60-110 °C) are generally mild enough to preserve the stereochemical integrity of (+)-menthol, racemization can occur under more forcing conditions. Heating optically active menthol with certain hydrogenation catalysts at temperatures above 180°C has been shown to cause racemization. Therefore, it is crucial to maintain controlled temperatures to avoid loss of optical purity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the esterification of (+)-menthol.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction has run for several hours, but TLC analysis shows a significant amount of unreacted menthol. What is causing the low conversion?
A: This is a common issue stemming from the reversible nature of the Fischer esterification. The accumulation of water in the reaction mixture can hydrolyze the ester back to the starting materials, establishing an equilibrium that favors the reactants.
Solutions:
-
Use an Excess of a Reactant: Employing a large excess of the less expensive reagent, typically the carboxylic acid, can shift the equilibrium toward the product side.
-
Remove Water Azeotropically: The most effective method is to continuously remove water as it forms. This is typically done by refluxing in a solvent that forms an azeotrope with water, such as toluene or hexane, and using a Dean-Stark trap.
-
Use a Dehydrating Agent: Add a drying agent directly to the reaction mixture. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert. Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used. Concentrated sulfuric acid itself acts as both a catalyst and a dehydrating agent.
Problem 2: Slow Reaction Rate
Q: The reaction is proceeding extremely slowly, even after an extended period. How can I increase the rate?
A: The slow kinetics are primarily due to the steric bulk around the secondary hydroxyl group of menthol, which hinders the nucleophilic attack on the protonated carboxylic acid.
Solutions:
-
Increase Reaction Temperature: The reaction rate can be increased by raising the temperature, typically to the reflux temperature of the chosen solvent (often between 60–110 °C). However, be cautious, as higher temperatures can promote side reactions.
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., H₂SO₄ or p-TsOH) can accelerate the reaction. This should be done judiciously, as excessive acid can increase the rate of dehydration and other side reactions.
Problem 3: Formation of Impurities and Side Products
Q: My final product is contaminated with an impurity that has a different retention factor on TLC and a distinct odor. What is it and how can I avoid it?
A: The most common byproduct is menthene, formed via the acid-catalyzed dehydration of menthol. This E1 elimination reaction is competitive with esterification and is favored by high temperatures and strong acid concentrations.
Solutions:
-
Control Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Use a Milder Catalyst: While strong acids like H₂SO₄ are effective, they are also harsh. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid catalyst.
-
Alternative Methods: If dehydration remains problematic, consider alternative esterification methods that do not use strong acids, such as the Steglich esterification, which uses DCC and DMAP as coupling agents.
Quantitative Data Summary
The following table summarizes representative yields for the esterification of menthol with cinnamic acid under specific conditions, illustrating the effect of reaction time.
| Ester | Carboxylic Acid | Alcohol | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| Menthyl Cinnamate | Cinnamic Acid | Menthol | H₂SO₄ | 4 | 60 | 95.83 | |
| Menthyl Cinnamate | Cinnamic Acid | Menthol | H₂SO₄ | 5 | 60 | 96.38 | |
| Menthyl Cinnamate | Cinnamic Acid | Menthol | H₂SO₄ | 6 | 60 | 91.79 |
Experimental Protocols
Protocol 1: General Fischer Esterification of (+)-Menthol with Acetic Acid
This protocol describes the synthesis of (+)-menthyl acetate.
Materials:
-
(+)-Menthol (1.0 equiv)
-
Glacial Acetic Acid (3.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (+)-menthol, glacial acetic acid, and toluene. Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected or TLC analysis indicates the consumption of menthol.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution (2x, or until effervescence ceases) to neutralize the acid catalyst and excess acetic acid.
-
Brine (1x) to break up any emulsions and begin the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate. Mark spots for your starting material (menthol), a co-spot (menthol + reaction mixture), and the reaction mixture.
-
Spot the Plate: Dissolve a small amount of pure menthol in a suitable solvent (e.g., ethyl acetate) to use as a standard. Use a capillary tube to spot the menthol standard, the reaction mixture, and both on top of each other in the co-spot lane.
-
Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate stain).
-
Analyze: The disappearance of the menthol spot and the appearance of a new product spot indicate the reaction's progress.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the Fischer esterification of (+)-menthol.
Caption: A decision tree for troubleshooting common issues in the esterification of menthol.
Caption: Key steps in the acid-catalyzed mechanism for the Fischer esterification.
References
side product formation in the acylation of (+)-menthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of (+)-menthol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acylation of (+)-menthol?
The most prevalent side products in the acylation of (+)-menthol are various isomers of menthene, which are formed through an elimination (dehydration) reaction. Under acidic conditions or at elevated temperatures, the hydroxyl group of menthol can be eliminated, leading to the formation of a carbon-carbon double bond in the cyclohexane ring. The three primary menthene isomers that can be formed are 1-menthene, 2-menthene, and 3-menthene.[1] Epimerization of the starting material or product can also occur under certain conditions, leading to the formation of other diastereomers of menthol or menthyl acetate.
Q2: Which acylating agent provides the highest yield of menthyl acetate?
The choice of acylating agent significantly impacts the yield of the desired menthyl acetate. In a comparative study, acetyl chloride was found to be the most effective, followed by acetic anhydride, and then glacial acetic acid.[2][3] The higher reactivity of acetyl chloride generally leads to a more complete and faster reaction.
Q3: Can the acylation reaction be performed without a catalyst?
While the reaction can proceed without a catalyst, particularly with highly reactive acylating agents like acetyl chloride, the reaction rate is often slow. For less reactive agents like acetic anhydride, a catalyst is typically required to achieve a reasonable yield in a practical timeframe. Common catalysts include acids (e.g., sulfuric acid) or bases (e.g., pyridine, DMAP). However, the use of strong acid catalysts can promote the formation of elimination byproducts (menthenes).[4][5]
Q4: What is the role of a base, such as pyridine, in the acylation of (+)-menthol?
A base like pyridine serves two primary functions in acylation reactions with acyl halides or anhydrides. First, it acts as a catalyst by activating the acylating agent. Second, it serves as a scavenger for the acidic byproduct generated during the reaction (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride). Neutralizing this acid is crucial as its accumulation can lead to undesired side reactions, such as the acid-catalyzed elimination of menthol to form menthenes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of menthyl acetate | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a poorly reactive acylating agent. | - Increase the reaction time and/or temperature. - Consider using a more reactive acylating agent, such as acetyl chloride. - Add a suitable catalyst (e.g., DMAP for acyl anhydrides) to accelerate the reaction. |
| Side product formation: Significant conversion of (+)-menthol to elimination products (menthenes). | - Avoid high temperatures and strong acid catalysts, which favor elimination. - Use a non-acidic catalyst or a base like pyridine to scavenge acidic byproducts. | |
| Presence of significant amounts of menthene in the product mixture | Acid-catalyzed elimination: The presence of a strong acid catalyst (e.g., sulfuric acid) or acidic byproducts promotes the dehydration of menthol. | - Replace the strong acid catalyst with a basic catalyst like pyridine or DMAP. - If an acid catalyst is necessary, use milder conditions (lower temperature, shorter reaction time). |
| High reaction temperature: Elevated temperatures favor the elimination reaction over the desired acylation. | - Perform the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Presence of unreacted (+)-menthol in the final product | Insufficient acylating agent: An inadequate amount of the acylating agent will result in an incomplete reaction. | - Use a slight excess of the acylating agent to ensure complete conversion of the (+)-menthol. |
| Steric hindrance: The bulky nature of the menthol molecule can sometimes hinder the approach of the acylating agent. | - While inherent to the molecule, using a less bulky acylating agent or optimizing the solvent and catalyst can sometimes improve conversion. | |
| Formation of unexpected diastereomers | Epimerization: The reaction conditions may be causing the stereocenters of menthol or the menthyl acetate product to isomerize. | - This is less common in standard acylations but can be promoted by harsh acidic or basic conditions and high temperatures. Use milder conditions to minimize this side reaction. |
Data Presentation
Table 1: Comparison of Menthyl Acetate Yield with Different Acylating Agents
| Acylating Agent | Menthyl Acetate Content (%) | Reference |
| Glacial Acetic Acid | 13.31 | |
| Acetic Anhydride | 94.67 | |
| Acetyl Chloride | 95.61 |
Table 2: Yield of Menthyl Acetate under Specific Catalytic Conditions
| Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Acetic Anhydride | H₂SO₄ | 60 | 90 | 88.43 |
Experimental Protocols
Protocol 1: Acylation of (+)-Menthol with Acetic Anhydride and Sulfuric Acid Catalyst
-
Materials:
-
l-menthol
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄ 98%)
-
Diethyl ether (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve l-menthol in diethyl ether.
-
Add acetic anhydride to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A reported optimal reaction time is 90 minutes for a high yield.
-
Upon completion, quench the reaction and perform a suitable work-up to isolate and purify the l-menthyl acetate.
-
Protocol 2: Dehydration of Menthol (to illustrate side product formation)
-
Materials:
-
Menthol
-
Concentrated Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Combine menthol and the acid catalyst in a reaction flask.
-
Heat the mixture. The high temperature and acidic environment will favor the E1 elimination reaction.
-
The product, menthene, can be isolated by distillation. This protocol is provided to understand the conditions that lead to the formation of the primary side product in acylation.
-
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Menthorl Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for menthol derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for menthol derivatization?
A1: The most common methods for derivatizing the hydroxyl group of menthol include Fischer esterification with carboxylic acids, acylation using acyl chlorides or anhydrides, and reaction with isocyanates to form carbamates. These reactions are widely used to modify menthol's physicochemical properties for various applications in the pharmaceutical and flavor industries.
Q2: Why is it important to use dry solvents and reagents in menthol derivatization?
A2: Moisture can significantly interfere with several menthol derivatization reactions. For instance, in acylations using acyl chlorides or anhydrides, water can hydrolyze these highly reactive reagents, reducing the yield of the desired ester and forming carboxylic acid byproducts[1]. Therefore, using dry solvents and ensuring the purity of all reagents is crucial for optimal results.
Q3: How can I monitor the progress of my menthol derivatization reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of menthol derivatization reactions[1]. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Gas Chromatography (GC) can also be used for kinetic profiling of the reaction[2].
Q4: What is the purpose of using a catalyst in Fischer esterification of menthol?
A4: In Fischer esterification, an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol, thereby increasing the reaction rate.
Troubleshooting Guide
Low Reaction Yield
Q: My Fischer esterification of menthol is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction or suboptimal conditions.
-
Potential Causes:
-
Water as a Byproduct: The water produced during the reaction can hydrolyze the ester back to the starting materials, shifting the equilibrium towards the reactants[1].
-
Inactive or Insufficient Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount[1].
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium, or the temperature might be too low to overcome the activation energy.
-
Product Loss During Work-up: Excessive washing with aqueous solutions can lead to product loss through hydrolysis, especially if the ester has some water solubility.
-
-
Solutions:
-
Remove Water: Use a Dean-Stark apparatus during reflux to continuously remove water as it is formed.
-
Catalyst: Ensure you are using a fresh and active acid catalyst in an appropriate amount.
-
Optimize Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Refluxing is a common technique to provide sufficient energy. Increasing the reaction temperature can increase the reaction rate, but be aware that temperatures exceeding the solvent's boiling point can have a negative impact.
-
Work-up Procedure: Ensure complete neutralization of the acid catalyst during work-up and minimize contact with aqueous solutions if the product is susceptible to hydrolysis.
-
Side Product Formation
Q: I am observing significant side product formation during the acylation of menthol with an acyl chloride. How can I minimize this?
A: Side product formation in acylation reactions often arises from the high reactivity of the acylating agent and the reaction conditions.
-
Potential Causes:
-
High Reactivity of Acyl Chloride: Highly reactive acyl chlorides can lead to unwanted side reactions.
-
High Reaction Temperature: Elevated temperatures can decrease selectivity.
-
Impure Reagents: Moisture or other impurities in the reagents or solvent can lead to the formation of byproducts.
-
-
Solutions:
-
Use a Less Reactive Acylating Agent: Consider using a less reactive anhydride instead of a highly reactive acyl chloride.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature, such as 0 °C, can often improve selectivity and reduce the formation of side products.
-
Ensure Purity of Reagents: Use pure and dry menthol, acylating agent, and solvent to avoid the hydrolysis of the acylating agent and subsequent byproduct formation.
-
Purification Challenges
Q: How can I effectively separate my product from the unreacted menthol after the reaction?
A: The separation of the desired derivative from unreacted menthol can sometimes be challenging due to similar polarities.
-
Potential Causes:
-
Both the product and menthol may have significant solubility in the same organic solvents, making separation by simple extraction difficult.
-
-
Solutions:
-
Acid-Base Extraction (for acidic/basic derivatives): If your derivative has an acidic or basic functional group, you can use acid-base extraction. For example, if you have synthesized a menthyl ester with a free carboxylic acid group, you can deprotonate it with a base to make it water-soluble, while the neutral menthol remains in the organic layer.
-
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities. A suitable solvent system can be determined using TLC.
-
Distillation: If there is a significant difference in boiling points between your product and menthol, vacuum distillation can be an effective purification method.
-
Data Presentation
Table 1: Optimization of Reaction Time for l-Menthyl Acetate Synthesis
| Reaction Time (minutes) | Yield (%) | Reference |
| 45 | Not specified | |
| 60 | 28.28 | |
| 75 | Not specified | |
| 90 | 88.43 | |
| 105 | Not specified | |
| Reaction Conditions: l-menthol, acetic anhydride, and H₂SO₄ catalyst in diethyl ether at 60°C. |
Table 2: Optimization of Reaction Conditions for Menthyl Lactate Synthesis
| Parameter | Optimized Value | Reference |
| Silicotungstic acid loading on bentonite | 50 wt % | |
| Catalyst amount | 1.25 g | |
| Mole ratio (menthol:lactic acid) | 1:1.1 | |
| Reaction Temperature | 130 °C | |
| Reaction Time | 3 h | |
| Resulting Esterification Yield: 83.97% |
Experimental Protocols
Protocol 1: Synthesis of Menthyl Acetate via Acylation
This protocol describes the acetylation of menthol using acetic anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve menthol (1 equivalent) in pyridine.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Menthyl Carbamate
This protocol describes the reaction of menthol with an isocyanate to form a carbamate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve menthol (1 equivalent) in a dry aprotic solvent such as toluene or dichloromethane.
-
Addition of Reagent: Add the desired isocyanate (1.1 equivalents) to the solution. If the reaction is sluggish, a catalytic amount of dibutyltin dilaurate can be added.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for menthol derivatization.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters influencing menthol derivatization.
References
Technical Support Center: (+)-Menthyl Acetate Preparation
Welcome to the technical support center for the synthesis of (+)-Menthyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low when using the Fischer esterification method (menthol, glacial acetic acid, and a strong acid catalyst). What are the likely causes?
Answer: Low yields in Fischer esterification are common and typically stem from the reversible nature of the reaction. The reaction between an alcohol (menthol) and a carboxylic acid (acetic acid) produces an ester (menthyl acetate) and water, and it can proceed in the reverse direction (hydrolysis) under the same conditions.[1][2]
Key factors contributing to low yield include:
-
Equilibrium: The reaction reaches a state of chemical equilibrium where the forward and reverse reaction rates are equal, preventing the complete conversion of reactants to products.[2]
-
Presence of Water: The water produced as a byproduct can shift the equilibrium back towards the starting materials (Le Châtelier's Principle). Any water present in the initial reactants (e.g., non-glacial acetic acid) will also inhibit the reaction.[2][3]
-
Insufficient Reaction Time or Temperature: Secondary alcohols like menthol react more slowly than primary alcohols in Fischer esterification. The reaction may require prolonged reflux (several hours) to reach equilibrium.
Question 2: How can I improve the yield of my Fischer esterification without switching to different reagents?
Answer: To drive the equilibrium toward the product side and improve your yield, you can apply Le Châtelier's Principle:
-
Use an Excess of a Reactant: Employing a significant excess of one of the reactants (typically the less expensive one, like acetic acid) will shift the equilibrium to favor the formation of menthyl acetate.
-
Remove Water as it Forms: This is a highly effective strategy. The most common laboratory method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing the water from the reaction and preventing the reverse reaction.
Question 3: I am considering alternative acetylating agents. Which reagent provides the highest yield?
Answer: The choice of acetylating agent has a significant impact on the reaction's effectiveness. Studies show that the reactivity of acetic acid derivatives is much higher than that of acetic acid itself.
-
Acetic Anhydride: Reacts more readily with menthol than acetic acid. The reaction is not readily reversible because the byproduct, acetic acid, is less nucleophilic than water.
-
Acetyl Chloride: This is the most reactive and effective acetylating agent for this synthesis. The reaction is essentially irreversible as the byproduct is hydrogen chloride (HCl) gas, which escapes the reaction mixture. This method often proceeds quickly and gives the highest yields.
Question 4: My product is contaminated with an impurity that has a lower boiling point than menthyl acetate. What could this be?
Answer: Under strongly acidic conditions and at elevated temperatures, a common side reaction is the acid-catalyzed dehydration of the menthol starting material. This elimination reaction produces menthene isomers, which are volatile alkenes with boiling points significantly lower than menthyl acetate. If your reaction conditions are too harsh (e.g., excessively high temperature or overly concentrated acid), the formation of these byproducts can become a significant cause of yield loss.
Question 5: I experience significant product loss during the aqueous work-up and extraction steps. How can I minimize this?
Answer: Product loss during work-up is a common mechanical issue. Here are some tips to improve recovery:
-
Neutralization: When neutralizing the acid catalyst with a base like sodium bicarbonate solution, add the base slowly and with good stirring to control the CO2 gas evolution and prevent the mixture from foaming out of the separatory funnel.
-
Breaking Emulsions: Emulsions can form at the interface between the organic and aqueous layers, trapping product. To break them, you can try adding a small amount of brine (saturated aqueous NaCl solution) or allowing the funnel to stand for an extended period.
-
Back-Extraction: After draining the initial aqueous layer, you can add a fresh portion of the extraction solvent (e.g., diethyl ether) to the aqueous layer, shake, and separate again. This "back-extraction" can recover dissolved product from the aqueous phase.
-
Drying: Ensure the collected organic layer is thoroughly dried with an anhydrous salt like MgSO4 or Na2SO4 before distillation. Water present in the final step can interfere with distillation and affect product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for preparing this compound? The reaction of menthol with acetyl chloride is consistently reported as the most effective method, providing the highest yields in the shortest time. While it requires careful handling due to its reactivity and the evolution of HCl gas, the reaction goes to completion and avoids equilibrium issues.
Q2: How do I properly wash and neutralize the crude product after the reaction? After cooling the reaction mixture, it is typically diluted with an organic solvent (like diethyl ether) and washed sequentially in a separatory funnel. A standard washing procedure is:
-
Wash with water to remove the bulk of the acid and water-soluble components.
-
Wash with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid catalyst. Continue this wash until gas evolution ceases.
-
Wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water from the organic layer.
Q3: Why is it critical to use anhydrous (dry) reagents and glassware for this synthesis? For Fischer esterification, water directly inhibits the reaction by shifting the equilibrium towards the starting materials. For reactions with acetic anhydride and acetyl chloride, water will consume these highly reactive reagents in a competing reaction, reducing the amount available to react with menthol and thereby lowering the yield.
Data Presentation
The choice of acetylating agent is a critical factor influencing the final yield of this compound.
| Acetylating Agent | Catalyst | Typical Yield | Reference |
| Glacial Acetic Acid | H₂SO₄ | Low to Moderate | |
| Acetic Anhydride | H₂SO₄ | Moderate to High | |
| Acetyl Chloride | None required | High (>90%) |
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing low yield.
Caption: Impact of acetylating agent on reaction pathway and yield.
Experimental Protocols
Protocol 1: Fischer Esterification using Glacial Acetic Acid This protocol is based on the classical Fischer esterification method.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8.0 g of (+)-menthol and 6 mL of glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add 20 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Reaction: Heat the mixture in a water bath to reflux and maintain for at least 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC). For improved yield, use a Dean-Stark trap to remove water.
-
Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Add 20 mL of cold water.
-
Neutralization: Carefully add 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution in small portions. Swirl and vent the funnel frequently until gas evolution ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers.
-
Drying and Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis using Acetic Anhydride This method offers a better yield than Fischer esterification.
-
Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine 8.0 g of (+)-menthol and 9 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid while stirring.
-
Reaction: Heat the mixture to reflux in a warm water bath for 90 minutes.
-
Work-up and Purification: Follow the same work-up, neutralization, extraction, and drying steps as described in Protocol 1. Purify the final product by vacuum distillation.
Protocol 3: High-Yield Synthesis using Acetyl Chloride This is the most effective method for producing this compound. Caution: This reaction should be performed in a well-ventilated fume hood as it produces corrosive HCl gas.
-
Setup: To a 100 mL round-bottom flask containing 15.6 g of (+)-menthol, add a magnetic stir bar. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add 11 mL of acetyl chloride to the cooled menthol with continuous stirring. A dropping funnel can be used for better control. The reaction will begin to bubble as HCl gas evolves.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 60-90 minutes, or until bubbling subsides.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Washing: Separate the organic layer. Wash it sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize HCl) and then 30 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator. Purify the crude ester by vacuum distillation to yield the final product.
References
Technical Support Center: Enhancing Enzýmatic Hydrolysis of dl-Menthyl Acetate
Welcome to the technical support center for the enzymatic hydrolysis of dl-menthyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the enantioselectivity of the enzymatic hydrolysis of dl-menthyl acetate?
A1: The enantioselectivity of this reaction is primarily influenced by the choice of enzyme (lipase or esterase), the reaction medium (solvent), temperature, and pH.[1][2][3] Enzyme immobilization and protein engineering techniques can also significantly enhance enantioselectivity.[4][5]
Q2: Which enzymes are commonly used for the kinetic resolution of dl-menthyl acetate?
A2: Lipases, particularly from Candida rugosa (CRL) and Burkholderia cepacia, and esterases from Bacillus subtilis have been extensively studied and shown to be effective for the enantioselective hydrolysis of dl-menthyl acetate. Recombinant esterases have also been engineered to exhibit high enantioselectivity.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in modulating enzyme activity and enantioselectivity. For instance, the addition of a co-solvent like dimethyl sulfoxide (DMSO) has been shown to significantly increase the enantiomeric ratio (E). Toluene is another solvent that has been used effectively in the kinetic resolution of dl-menthol. In some cases, an organic solvent-free system can be developed to create a greener process.
Q4: What is the optimal temperature for this enzymatic hydrolysis?
A4: The optimal temperature can vary depending on the specific enzyme used. However, studies have shown that lower temperatures, often around 30°C, tend to favor higher enantioselectivity, although this may come at the cost of a slower reaction rate. It's crucial to perform a temperature optimization study for your specific enzyme.
Q5: How does pH impact the enantioselectivity and activity of the enzyme?
A5: pH significantly influences the ionization state of the enzyme's active site and overall conformation, thereby affecting its activity and enantioselectivity. The optimal pH is enzyme-dependent and should be determined experimentally. For example, a weakly acidic pH of 6.0 has been shown to enhance the enantioselectivity of Candida rugosa lipase in the hydrolysis of a racemic acetate.
Q6: What is enzyme immobilization and how can it improve the process?
A6: Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique can improve the enzyme's stability, reusability, and sometimes even its enantioselectivity. Immobilized lipases have been successfully used in packed-bed reactors for continuous production of l-menthol.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Enantioselectivity (low e.e. or E-value) | - Suboptimal enzyme choice. - Inappropriate reaction temperature. - Non-ideal solvent or pH. - Enzyme inhibition by substrate or product. | - Screen different lipases or esterases. - Perform the reaction at a lower temperature (e.g., 30°C). - Optimize the solvent system by adding co-solvents like DMSO. - Adjust the pH of the reaction medium. - Consider a substrate-feeding strategy to avoid high initial substrate concentrations. |
| Low Conversion Rate | - Poor enzyme activity. - Substrate or product inhibition. - Mass transfer limitations. - Suboptimal reaction conditions (temperature, pH). | - Ensure the enzyme is active and not denatured. - Consider using a whole-cell biocatalyst, which can sometimes be more robust. - Implement a substrate constant feeding strategy to mitigate inhibition. - If using an immobilized enzyme, ensure proper mixing to overcome mass transfer limitations. - Optimize temperature and pH for your specific enzyme. |
| Enzyme Instability | - Denaturation due to temperature or pH. - Inactivation by organic solvents. - Proteolytic degradation. | - Immobilize the enzyme on a suitable support to enhance stability. - Operate the reaction at a milder temperature. - Choose a solvent that is known to be compatible with the enzyme. - Use protease inhibitors if degradation is suspected. |
| Difficulty in Product Separation | - Similar physical properties of substrate and product. | - Optimize the reaction to achieve a conversion close to 50% for easier separation of the unreacted enantiomer and the product. - Employ chromatographic techniques for purification. |
Data Presentation
Table 1: Effect of Co-solvent on Enantioselectivity of Burkholderia cepacia Lipase
| Co-solvent (15% v/v) | Enantiomeric Ratio (E) | Reference |
| None | ~57 | |
| Dimethyl Sulfoxide (DMSO) | 170 |
Table 2: Influence of Temperature on Enantioselectivity
| Enzyme | Temperature (°C) | Enantiomeric Excess (e.e.p) | Reference |
| Free Candida rugosa lipase (CRL) | 30 | High | |
| Immobilized Candida rugosa lipase (CRL) | 30 | High | |
| Engineered Bacillus subtilis esterase | 30 | >99% | |
| Free/Immobilized CRL | 90 | Decreased |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of dl-Menthyl Acetate
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Substrate Addition: Add dl-menthyl acetate to the desired concentration (e.g., 500 mM). If using a co-solvent, add it at this stage.
-
Enzyme Addition: Introduce the free or immobilized enzyme (e.g., lipase or esterase) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the desired temperature (e.g., 30°C) with constant stirring.
-
pH Control: Monitor the pH of the reaction and maintain it at the optimal level by adding a suitable base (e.g., 1 M NaOH) to neutralize the acetic acid produced during hydrolysis.
-
Monitoring: Periodically withdraw aliquots from the reaction mixture.
-
Analysis: Analyze the samples using gas chromatography (GC) with a chiral column to determine the conversion and the enantiomeric excess of the product (l-menthol) and the remaining substrate (d-menthyl acetate).
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of dl-menthyl acetate.
Caption: Key factors influencing the enantioselectivity of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating pH and Cu (II) effects on lipase activity and enantioselectivity via kinetic and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved enantioselective esterification of dl-menthol catalyzed by immobilized TL 100L lipase [agris.fao.org]
- 5. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Vacuum Distillation of Menthyl Acetate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals conducting vacuum distillation of menthyl acetate.
Troubleshooting Guide
Problem: My distillation is experiencing significant bumping and foaming.
Answer:
Uncontrolled bumping and foaming are common issues in vacuum distillation, often leading to impure distillate and potential loss of product.[1] Here are several potential causes and their solutions:
-
Inadequate Boiling Control: Stirring with a magnetic stir bar alone may be insufficient under vacuum.
-
Solution: Introduce a fine capillary tube (ebulliator) into the distillation flask, with its tip near the bottom.[1] A slow, steady stream of air or nitrogen bubbles from the capillary will provide nucleation sites for smooth boiling. A vacuum valve can be used to precisely regulate the bubbling.[1]
-
-
Heating Method: Heating the flask from the bottom can cause localized superheating, leading to violent bumping.
-
Solution: Heat the flask from the side, with the heat source aimed at the upper layer of the liquid.[1] This promotes more even heating and vaporization. Using a heating mantle with a stirrer is a standard and effective method.
-
-
Residual Volatiles: The presence of low-boiling point solvents or residual reagents can cause initial foaming as they rapidly vaporize under vacuum.
-
Solution: Ensure the crude menthyl acetate is properly worked up and dried before distillation to remove any volatile impurities. This may involve washing with water and a sodium bicarbonate solution, followed by drying with a suitable agent like anhydrous magnesium sulfate.[1]
-
Problem: The vacuum level in my system is unstable and not reaching the desired pressure.
Answer:
An unstable or insufficient vacuum can significantly slow down the distillation process and may not allow for the separation of components with close boiling points.
-
System Leaks: Leaks are a primary cause of vacuum instability.
-
Solution: Check all ground glass joints, hose connections, and seals for a proper fit. Ensure all joints are lightly and evenly greased with a suitable vacuum grease. To avoid contamination of the distillate with grease, you can use the crude ester itself to grease the joints. Systematically check each component for leaks.
-
-
Virtual Leaks: These are not true leaks but are caused by the slow release of trapped or adsorbed molecules within the system.
-
Solution: Ensure the distillation apparatus is clean and dry before assembly. Trapped moisture or solvents on the internal surfaces will evaporate under vacuum, increasing the pressure. It may take some time to pump down a system to the desired vacuum level as these adsorbed molecules are removed.
-
-
Pump Issues: The vacuum pump itself may not be performing optimally.
-
Solution: Check the pump oil level and clarity; change if it appears cloudy or discolored. Ensure the pump is appropriately sized for the volume of the distillation setup.
-
Problem: The temperature of the vapor is fluctuating during distillation.
Answer:
Vapor temperature fluctuations can indicate inconsistent boiling, changes in the composition of the distillate, or issues with the vacuum.
-
Inconsistent Boiling: As mentioned, bumping can cause surges of vapor, leading to temperature spikes.
-
Solution: Implement smooth boiling techniques such as using a capillary tube or a mechanical stirrer.
-
-
Fractional Distillation: If the crude mixture contains significant amounts of impurities with different boiling points, the temperature will naturally change as each fraction distills.
-
Solution: Monitor the temperature closely. A stable temperature plateau indicates that a pure compound is distilling. Collect different fractions as the temperature changes. For instance, an initial lower boiling point fraction might be collected before the temperature stabilizes for the main menthyl acetate fraction.
-
-
Pressure Fluctuations: Since the boiling point is dependent on pressure, an unstable vacuum will cause the boiling point, and thus the vapor temperature, to fluctuate.
-
Solution: Address any vacuum leaks or pump issues as described above.
-
Problem: The distillation is very slow, or no distillate is being collected.
Answer:
A slow or stalled distillation can be due to insufficient heating, too high a vacuum for the temperature, or a blockage in the system.
-
Inadequate Heating: The liquid may not be reaching its boiling point at the applied pressure.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the thermometer measuring the vapor temperature is correctly placed (the top of the bulb should be level with the bottom of the sidearm leading to the condenser).
-
-
Excessive Vacuum: If the vacuum is too high, the boiling point might be below the temperature of the condenser coolant, causing the vapor to condense and fall back into the distillation flask.
-
Solution: Slightly reduce the vacuum to raise the boiling point of the menthyl acetate.
-
-
Condenser Issues: The condenser may not be functioning efficiently.
-
Solution: Check that the coolant is flowing through the condenser at a sufficient rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of menthyl acetate under vacuum?
A1: The boiling point of menthyl acetate is dependent on the pressure. At atmospheric pressure, it boils at 227-230 °C. Under vacuum, the boiling point is significantly lower. For example, reported boiling points are 91-92 °C at 18 mmHg and 109-110 °C at 10 mm Hg.
Q2: Can menthyl acetate decompose during distillation?
A2: Yes, at high temperatures, menthyl acetate can undergo thermal decomposition (pyrolysis) to form menthenes. When heated to decomposition, it can emit acrid smoke and irritating vapors. Vacuum distillation is employed to lower the boiling point and minimize the risk of thermal decomposition.
Q3: What are common impurities in crude menthyl acetate?
A3: Common impurities depend on the synthesis method but can include unreacted menthol, acetic acid, or acetic anhydride. If the reaction is not worked up properly, these can co-distill or cause issues during distillation.
Q4: How can I tell if my collected distillate is pure?
A4: Purity can be assessed by several methods:
-
Constant Boiling Point: A sharp, stable boiling point during distillation is a good indicator of purity.
-
Refractive Index: The refractive index of pure menthyl acetate is approximately 1.447 at 20 °C.
-
Spectroscopy: Techniques like NMR and IR spectroscopy can confirm the structure and identify impurities.
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage purity of the distillate.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molar Mass | 198.30 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Characteristic fruity, peppermint-like | |
| Density | ~0.922 g/mL at 25 °C | |
| Boiling Point (Atmospheric) | 227-230 °C | |
| Boiling Point (Vacuum) | 91-92 °C @ 18 mmHg | |
| 109-110 °C @ 10 mmHg | ||
| Refractive Index (n20/D) | ~1.447 | |
| Flash Point | 92 °C (197.6 °F) |
Experimental Protocol: Vacuum Distillation of Menthyl Acetate
This protocol outlines a standard procedure for the purification of menthyl acetate by vacuum distillation.
1. Preparation of Crude Menthyl Acetate:
- Following synthesis (e.g., by esterification of menthol with acetic anhydride), the reaction mixture should be properly worked up. This typically involves washing with water to remove water-soluble impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- The organic layer containing the crude menthyl acetate is then separated and dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
- The drying agent is removed by filtration.
2. Assembly of the Distillation Apparatus:
- A clean, dry round-bottom flask of appropriate size is charged with the crude menthyl acetate. The flask should not be more than two-thirds full.
- A few boiling chips or a magnetic stir bar is added to the flask. For better control, a fine capillary tube (ebulliator) is recommended.
- A short path distillation head or a Claisen adapter with a thermometer and a condenser is fitted to the flask. Ensure the thermometer bulb is positioned correctly.
- The condenser is connected to a receiving flask.
- All ground glass joints are lightly greased.
- The apparatus is securely clamped.
- The vacuum hose is connected from the distillation apparatus to a vacuum trap, which is then connected to the vacuum pump.
3. Distillation Procedure:
- Turn on the coolant flow to the condenser.
- Slowly and carefully apply the vacuum. Observe the initial bubbling as any residual low-boiling impurities are removed.
- Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
- Increase the heat gradually until the menthyl acetate begins to boil and the vapor temperature starts to rise.
- Collect any initial low-boiling fraction (forerun) in a separate receiving flask.
- When the vapor temperature stabilizes at the expected boiling point for menthyl acetate at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
- Continue distillation at a steady rate until most of the menthyl acetate has distilled over. Do not distill to dryness.
- Stop the heating and allow the system to cool down.
- Slowly and carefully release the vacuum before turning off the pump.
4. Characterization of the Product:
- Measure the refractive index of the purified menthyl acetate.
- Obtain spectroscopic data (e.g., IR, NMR) and/or run a gas chromatogram to confirm purity.
Troubleshooting Workflow
Caption: Troubleshooting logic for vacuum distillation issues.
References
Technical Support Center: Purification of Crude (+)-Menthyl Acetate
This guide provides troubleshooting advice and detailed protocols for the purification of crude (+)-Menthyl acetate using column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: What is a good starting mobile phase for purifying this compound on a silica gel column?
A good starting point for determining the optimal mobile phase is to use Thin-Layer Chromatography (TLC).[1][2] Begin with a non-polar solvent system and gradually increase polarity. A common and effective system is a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture, such as 95:5 or 90:10 (hexane:ethyl acetate), and adjust the ratio to achieve an ideal Retention Factor (Rf) for this compound, typically between 0.2 and 0.4.[1]
Q2: My this compound is co-eluting with the starting material, (+)-menthol. How can I improve separation?
Co-elution of menthyl acetate and menthol occurs because of their similar polarities, although menthol is significantly more polar due to its hydroxyl group. To improve separation:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention of the more polar menthol on the silica gel, allowing the less polar menthyl acetate to elute first.
-
Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, consider an alternative like dichloromethane/hexane or acetone/hexane.[3]
-
Optimize Column Parameters: Ensure you are not overloading the column, as this is a common cause of poor separation. A general rule is to use a silica-to-crude product ratio of at least 30:1 to 50:1 by weight. Also, a lower flow rate can sometimes improve the resolution of closely eluting compounds.[4]
Q3: The separation looks good on TLC, but is poor on the column. What's wrong?
This is a frequent issue that can arise from several factors:
-
Overloading the Column: The most common cause is loading too much crude material onto the column, which exceeds the separating capacity of the stationary phase.
-
Sample Loading Technique: If the initial sample band is too wide, it can lead to broad, overlapping peaks. Dissolve the sample in the minimum amount of solvent for loading. If the sample has poor solubility in the mobile phase, dry loading is highly recommended.
-
Column Packing: A poorly packed column with cracks, channels, or air bubbles will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Flow Rate: An excessively high flow rate reduces the equilibration time between the stationary and mobile phases, leading to decreased resolution. Conversely, a very slow flow rate can cause band broadening due to diffusion.
Q4: I'm observing significant peak tailing for my product. What causes this and how can I fix it?
Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often with acidic silanol groups on the silica surface. While less common for a simple ester like menthyl acetate compared to basic compounds, it can still occur. To mitigate this:
-
Increase Mobile Phase Polarity: After the main impurities have eluted, you can sometimes increase the polarity of the eluent to push the tailing product off the column more quickly.
-
Use High-Purity Silica: Modern, high-purity silica gels have fewer acidic silanol groups, which can reduce tailing.
-
Consider Additives: For highly problematic tailing (more common with amines), adding a small amount of a modifier like triethylamine to the mobile phase can neutralize active sites on the silica.
Q5: My compound is not eluting from the column, or is eluting very slowly.
If your this compound is stuck on the column, it indicates the mobile phase is not polar enough.
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate system). This is known as a gradient elution.
-
Check for Compound Stability: In rare cases, the compound may have decomposed on the acidic silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed.
Q6: My compound is eluting too quickly (in the solvent front). How can I achieve retention and separation?
This is a clear sign that your mobile phase is too polar. You need to decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane) to increase the compound's interaction with the stationary phase.
Q7: Should I use wet or dry loading for my crude this compound?
The choice depends on the sample's characteristics:
-
Wet Loading: This method is suitable if your crude product dissolves easily in a very small volume of the mobile phase. The key is to use the absolute minimum amount of solvent to keep the initial band narrow.
-
Dry Loading: This is the recommended method if your crude product is not very soluble in the mobile phase or if it is a viscous oil. Dry loading involves pre-adsorbing the crude mixture onto a small amount of silica gel, which is then added to the top of the column. This technique typically results in better separation due to a more uniform and narrow starting band.
Quantitative Data Summary
The efficiency of column chromatography is influenced by several parameters. The following table summarizes key factors and their impact on the purification of this compound.
| Parameter | Guideline / Recommendation | Expected Outcome / Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for separating moderately polar compounds like esters. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (or similar) | Start at ~95:5 ratio. An ideal Rf on TLC should be 0.2-0.4 for the target compound. |
| Silica : Crude Ratio | 30:1 to 100:1 by weight | Higher ratios improve separation, especially for closely eluting compounds. |
| Sample Loading Volume | < 2% of the column volume | Minimizes band broadening, leading to sharper peaks and better resolution. |
| Flow Rate | ~1 drop per second (gravity) | An optimal flow rate prevents band broadening from diffusion (too slow) or poor equilibration (too fast). |
| Purity Goal | > 95% (as determined by GC or NMR) | Achievable with an optimized protocol. |
| Expected Recovery | 80-95% | Recovery can be lower if separation is difficult or if the compound is unstable. |
Detailed Experimental Protocol
This protocol provides a general methodology for the purification of crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Sand (washed)
-
Cotton or glass wool
-
TLC plates, chamber, and UV lamp
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step 1: TLC Method Development
-
Dissolve a small amount of the crude mixture in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 90:10 hexane:ethyl acetate).
-
Visualize the plate under a UV lamp and/or with an iodine chamber.
-
Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4, and it is well-separated from impurities.
Step 2: Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) to create a flat base.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined from TLC.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the silica run dry.
-
Once the silica has settled, add a protective layer of sand (approx. 0.5 cm) on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Preparation and Loading
-
Dry Loading (Recommended):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (1-3 times the weight of the crude sample) and mix.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude sample in the absolute minimum volume of the mobile phase.
-
Using a pipette, carefully and evenly apply the solution to the top of the column, taking care not to disturb the sand layer.
-
Allow the sample solution to absorb completely into the stationary phase.
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant level of solvent above the stationary phase at all times to prevent the column from cracking.
-
If a gradient elution is needed to elute more polar compounds, prepare mixtures of increasing polarity and add them sequentially.
Step 5: Fraction Analysis
-
Analyze the collected fractions by TLC to determine which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common problems during column chromatography.
Caption: Troubleshooting workflow for column chromatography purification.
References
preventing racemization during the removal of menthyl auxiliary
Welcome to the technical support center for the removal of menthyl chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to prevent racemization during this critical step of asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of menthyl auxiliaries, helping you optimize your reactions for high yield and stereochemical fidelity.
Q1: I am observing significant epimerization/racemization at the α-carbon during the basic hydrolysis of my menthyl ester. How can I prevent this?
A1: Epimerization is a common challenge during the saponification of sterically hindered esters, especially when the α-carbon is prone to enolization under basic conditions. To mitigate racemization, consider the following strategies:
-
Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. Over-exposure to harsh basic conditions increases the risk of epimerization.
-
Choice of a Milder Base: Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a milder and more nucleophilic reagent than LiOH alone. It can often cleave the ester under conditions that do not cause racemization.[1]
-
Reductive Cleavage: An alternative strategy is to reduce the ester to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). This method avoids the basic conditions that can lead to epimerization of the α-stereocenter. The resulting alcohol can then be re-oxidized to the carboxylic acid if desired.
Q2: My basic hydrolysis with LiOH is very slow or incomplete. What can I do to improve the reaction rate and yield?
A2: The sterically hindered nature of the menthyl auxiliary can make saponification challenging. To improve the efficiency of the hydrolysis:
-
Increase Reaction Temperature: Refluxing the reaction mixture can significantly accelerate the rate of hydrolysis.
-
Optimize the Solvent System: A mixture of a water-miscible organic solvent such as tetrahydrofuran (THF) or dioxane with water is typically used to ensure the solubility of both the substrate and the hydroxide salt. Experimenting with the solvent ratio can improve reaction efficiency.
-
Use a More Soluble Base: Lithium hydroxide is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) due to its better solubility in common organic solvent/water mixtures.
-
Increase the Excess of Base: Using a larger excess of the base (e.g., 5-10 equivalents) can help drive the reaction to completion.
Q3: I am struggling to remove the (-)-8-phenylmenthol auxiliary without racemization. Are there any specific protocols for this auxiliary?
A3: The (-)-8-phenylmenthol auxiliary is known for its high diastereoselectivity, but its removal can be challenging. A high-yielding three-step sequence has been reported to furnish products with high enantiomeric purity.[2][3] This method involves a reductive cleavage followed by oxidation, thereby avoiding harsh basic conditions that can cause epimerization.
Q4: How do I remove the menthyl auxiliary to obtain a primary alcohol instead of a carboxylic acid?
A4: Reductive cleavage is the method of choice for obtaining the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently cleaves the ester bond to yield the desired alcohol and the recovered menthyl auxiliary.[4]
Q5: The work-up of my reaction is complicated by the presence of the lipophilic menthyl alcohol. How can I efficiently separate my product from the auxiliary?
A5: The recovery of the menthyl auxiliary and purification of the desired product can be streamlined by:
-
Acid-Base Extraction: After basic hydrolysis, ensure the aqueous layer is basic (pH > 10) before extracting with a non-polar organic solvent like hexanes or diethyl ether. The deprotonated carboxylate salt of your product will remain in the aqueous layer, while the neutral menthyl alcohol will be extracted into the organic phase. Subsequent acidification of the aqueous layer will protonate your product, allowing for its extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Chromatography: If extraction methods are insufficient, flash column chromatography is a reliable method for separating the product from the recovered auxiliary.
Data Presentation
The choice of cleavage method can significantly impact both the chemical yield and the stereochemical purity of the final product. The following table summarizes representative data for the removal of menthyl auxiliaries under different conditions.
| Substrate (with Menthyl Auxiliary) | Cleavage Method | Reagent (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| N-Acyl-α-amino acid menthyl ester | Basic Hydrolysis | LiOH (2 eq) | Dioxane/H₂O | 25 | 12 | High | Epimerization observed | [1] |
| N-Acyl-α-amino acid menthyl ester | Milder Hydrolysis | LiOOH (from LiOH/H₂O₂) | THF/H₂O | 0 | 2-4 | >90 | No racemization | |
| Diels-Alder Adduct of (-)-8-phenylmenthyl acrylate | Reductive Cleavage | LiAlH₄ (1.5 eq) | Diethyl ether | 0 to RT | 3-5 | High | >98 de | |
| Pyrrole with (-)-8-phenylmenthyl auxiliary | Three-Step Sequence | 1. Reductive Cleavage 2. Protection 3. Deprotection | - | - | - | High | High ee |
Note: The exact yields and stereochemical outcomes are substrate-dependent. This table provides a general comparison based on literature precedents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and success in your laboratory.
Protocol 1: Milder Basic Hydrolysis using Lithium Hydroperoxide (LiOOH)
This protocol is recommended for substrates prone to racemization under standard basic hydrolysis conditions.
-
Materials:
-
Menthyl ester substrate
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the menthyl ester substrate (1.0 eq) in a 3:1 mixture of THF and water to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0-5.0 eq).
-
Add a solution of lithium hydroxide monohydrate (2.0-2.5 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M sodium sulfite solution to decompose excess peroxide, ensuring the temperature remains below 10 °C.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)
This method is suitable for obtaining the primary alcohol and is an excellent alternative to avoid epimerization of α-stereocenters.
-
Materials:
-
Menthyl ester substrate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% aqueous Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of the menthyl ester (1.0 eq) in anhydrous diethyl ether or THF (~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add solid LiAlH₄ (1.5-2.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the sequential slow addition of water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Add anhydrous sodium sulfate and stir for an additional 15 minutes.
-
Filter the solids through a pad of Celite® and wash thoroughly with diethyl ether or THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography.
-
Visualizations
Diagram 1: General Workflow for Menthyl Auxiliary Removal
Caption: General workflow for the removal of a menthyl chiral auxiliary.
Diagram 2: Decision Tree for Preventing Racemization
Caption: Decision-making process to mitigate racemization.
References
Technical Support Center: Catalyst Selection for Efficient Menthol Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient esterification of menthol.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for menthol esterification?
A1: There are three main categories of catalysts employed for menthol esterification:
-
Homogeneous Acid Catalysts: These are acids that are in the same phase as the reactants, typically a liquid. Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). They are highly active but can be difficult to separate from the reaction mixture, often requiring neutralization and extraction steps.[1][2]
-
Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties that are insoluble in the reaction medium. Examples include ion-exchange resins like Amberlyst-15 and inorganic materials such as silicotungstic acid supported on bentonite.[3][4] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for potential reuse.[4]
-
Biocatalysts (Lipases): These are enzymes that catalyze the esterification reaction. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used. They offer high selectivity, operate under mild reaction conditions, and can be reused for multiple cycles.
Q2: How do I choose the best catalyst for my specific menthol esterification reaction?
A2: The optimal catalyst depends on several factors, including the desired ester, reaction scale, required purity of the product, and environmental considerations.
-
For high-throughput screening or when ease of separation and catalyst reusability are priorities, heterogeneous solid acid catalysts or immobilized lipases are excellent choices.
-
If high reaction rates are the primary concern and downstream purification is less of a constraint, homogeneous acid catalysts can be effective.
-
For the synthesis of chiral menthyl esters where high stereoselectivity is crucial, lipases are generally the preferred catalysts.
A systematic approach to catalyst screening is recommended to identify the most efficient catalyst for your specific application.
Q3: What are the key reaction parameters to optimize for efficient menthol esterification?
A3: To maximize the yield and efficiency of your menthol esterification, consider optimizing the following parameters:
-
Temperature: The optimal temperature varies depending on the catalyst. Homogeneous and heterogeneous acid-catalyzed reactions often require elevated temperatures (e.g., 60-130°C), while lipase-catalyzed reactions are typically performed at milder temperatures (e.g., 40-60°C).
-
Molar Ratio of Reactants: Using an excess of one reactant (usually the less expensive one, such as the carboxylic acid or an acyl donor) can shift the reaction equilibrium towards the product side, increasing the yield.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. It is crucial to determine the optimal loading to achieve a high conversion rate without unnecessary cost.
-
Water Content: Water is a byproduct of esterification and its presence can reverse the reaction (hydrolysis), leading to lower yields. For acid-catalyzed reactions, removing water using methods like a Dean-Stark trap is beneficial. For lipase-catalyzed reactions, a certain amount of water is often necessary for enzyme activity, so controlling the water activity (a_w) is critical.
-
Reaction Time: The reaction should be monitored to determine the point at which equilibrium is reached or the starting material is consumed.
Troubleshooting Guide
This guide addresses common issues encountered during menthol esterification experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | The esterification reaction is reversible. To drive the equilibrium towards the product, either use a large excess of one reactant or remove the water byproduct as it is formed. For acid-catalyzed reactions, a Dean-Stark apparatus is effective for water removal. |
| Insufficient Catalyst Activity | The catalyst may be inactive or deactivated. For solid catalysts, ensure they are properly activated and dried before use. For lipases, check the storage conditions and ensure the reaction medium is compatible with the enzyme. Consider increasing the catalyst loading. |
| Presence of Water | Water can hydrolyze the ester product. Ensure all reactants and solvents are anhydrous, especially for acid-catalyzed reactions. For lipase-catalyzed reactions, optimize the water activity (a_w) as too much or too little water can inhibit the enzyme. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to catalyst deactivation or byproduct formation. Determine the optimal temperature for your specific catalyst system. |
| Impure Reactants | Impurities in the menthol or carboxylic acid can interfere with the catalyst. Ensure the purity of your starting materials. |
Issue 2: Poor Selectivity and Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Homogeneous Acid Catalysts | Strong mineral acids like sulfuric acid can promote side reactions such as ether formation or dehydration of the alcohol, especially at high temperatures. Consider using a milder acid catalyst like p-toluenesulfonic acid or switching to a heterogeneous catalyst or a lipase. |
| Formation of Undesired Isomers | For stereoselective esterifications, the choice of catalyst is critical. Lipases generally offer high enantioselectivity. Optimize reaction conditions such as temperature and solvent to enhance selectivity. |
| Reaction Temperature is Too High | High temperatures can lead to the formation of byproducts through various side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 3: Catalyst Deactivation and Reusability
| Possible Cause | Troubleshooting Steps |
| Fouling of Solid Catalysts | The pores of heterogeneous catalysts can become blocked by reactants, products, or byproducts. To regenerate, wash the catalyst with a suitable solvent to remove adsorbed species. For ion-exchange resins like Amberlyst-15, washing with methanol or treating with an acid solution (e.g., HCl) can restore activity. |
| Leaching of Active Sites | For supported catalysts, the active species may leach into the reaction medium. Ensure the catalyst is stable under the reaction conditions. |
| Denaturation of Lipases | High temperatures, extreme pH, or incompatible solvents can denature the enzyme. Operate within the recommended temperature and pH range for the specific lipase. Choose a solvent that preserves the enzyme's activity. |
Data Presentation
Table 1: Comparison of Catalysts for Menthol Esterification
| Catalyst Type | Catalyst | Carboxylic Acid/Acyl Donor | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference(s) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Cinnamic Acid | 60 | 5 | ~96 | |
| Heterogeneous Solid Acid | Silicotungstic Acid on Bentonite | Lactic Acid | 130 | 3 | ~84 | |
| Heterogeneous Solid Acid | Amberlyst-15 | Palm Fatty Acid Distillate | 60 | 7 | 97 | |
| Biocatalyst (Lipase) | Candida antarctica Lipase B (Novozym 435) | Lauric Acid | 45 | 24 | 95 | |
| Biocatalyst (Lipase) | Candida rugosa Lipase | Fatty Acids | 35 | 48 | 93 |
Experimental Protocols
Protocol 1: Menthol Esterification using a Homogeneous Acid Catalyst (Sulfuric Acid)
This protocol is a representative example for the synthesis of menthyl cinnamate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cinnamic acid and menthol in a suitable solvent like ether. A molar ratio of 2:1 (cinnamic acid to menthol) can be used.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (around 60°C) and maintain this temperature for the desired reaction time (e.g., 5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid catalyst and remove any unreacted cinnamic acid. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude menthyl cinnamate.
-
Purification: The crude product can be further purified by column chromatography or distillation.
Protocol 2: Menthol Esterification using a Heterogeneous Solid Acid Catalyst (Silicotungstic Acid on Bentonite)
This protocol describes the synthesis of menthyl lactate.
-
Catalyst Preparation: Prepare the silicotungstic acid catalyst supported on bentonite with the desired loading (e.g., 50 wt%).
-
Reaction Setup: In a reaction vessel, combine menthol, lactic acid (e.g., a molar ratio of 1:1.1), and the prepared solid acid catalyst.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 130°C) with stirring for the specified time (e.g., 3 hours).
-
Catalyst Separation: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Product Isolation: The liquid product can be purified using techniques such as distillation.
Protocol 3: Menthol Esterification using a Biocatalyst (Immobilized Lipase)
This protocol is an example of lipase-catalyzed synthesis of menthyl esters in a deep eutectic solvent (DES).
-
DES Preparation: Prepare a deep eutectic solvent by mixing l-menthol and a fatty acid (e.g., caprylic acid) at a specific molar ratio (e.g., 73:27).
-
Reaction Setup: In a reaction vial, add the prepared DES, the acyl donor (e.g., a fatty acid methyl ester like methyl laurate), and the immobilized lipase (e.g., Novozym 435).
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 1000 rpm) for the desired duration (e.g., 24 hours).
-
Catalyst Recovery: After the reaction, the immobilized lipase can be recovered by centrifugation or filtration, washed, and reused.
-
Product Analysis: The product mixture can be analyzed by techniques such as HPLC to determine the conversion and yield.
Visualizations
Caption: A typical workflow for screening and selecting the optimal catalyst for menthol esterification.
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in menthol esterification.
References
Validation & Comparative
Validating (+)-Menthyl Acetate Synthesis Yields: A Comparative Guide to Synthetic Routes and GC-MS Quantification
For researchers and professionals in drug development and chemical synthesis, accurate validation of reaction yields is paramount. This guide provides a comparative analysis of common synthetic routes for (+)-Menthyl acetate, with a focus on yield validation using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and comparative data are presented to aid in the selection of an optimal synthesis and validation strategy.
Comparison of Synthetic Methods for this compound
The synthesis of this compound is typically achieved through the esterification of (+)-menthol. The choice of acetylating agent significantly impacts the reaction's efficiency and yield. Below is a comparison of different synthetic approaches based on reported experimental data.
| Acetylating Agent | Catalyst | Reaction Time (minutes) | Temperature (°C) | Reported Yield (%) | Reference |
| Acetic Anhydride | Sulfuric Acid (H₂SO₄) | 90 | 60 | 88.43 - 94.67 | [1][2][3] |
| Acetyl Chloride | None mentioned (likely self-catalyzed) | Not specified | Not specified | 95.61 | [3][4] |
| Glacial Acetic Acid | Sulfuric Acid (H₂SO₄) | 90 | Not specified | 13.31 | |
| Acetic Acid | Nd₂O₃ to SO₄²⁻/ Fe₂O₃-TiO₂ | Not specified | Not specified | 98.30 | |
| Vinyl Acetate | Candida cylindracea (biocatalyst) | Not specified | Not specified | 49 (conversion) |
As the data indicates, the use of acetyl chloride and acetic anhydride generally results in higher yields compared to glacial acetic acid under acidic catalysis. Enzymatic methods, while potentially offering higher selectivity, may result in lower conversion rates.
Experimental Protocols
This protocol is a common and effective method for the synthesis of this compound.
Materials:
-
(+)-Menthol (8 g)
-
Acetic Anhydride (9 mL)
-
Concentrated Sulfuric Acid (98%, 20 drops)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled Water
-
Diethyl Ether (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 8 g of (+)-menthol and 9 mL of acetic anhydride.
-
Carefully add 20 drops of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture in a water bath at 60°C and reflux for 90 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 20 mL of distilled water and 20 mL of 5% NaHCO₃ solution to neutralize the excess acid. Shake the funnel, venting frequently, until gas evolution ceases.
-
Separate the organic layer.
-
Wash the organic layer repeatedly with 10 mL portions of distilled water until the washings are neutral to litmus paper.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting liquid is crude this compound, which can be further purified by distillation if required.
This protocol outlines the quantitative analysis of the synthesized this compound to determine the reaction yield.
Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a suitable capillary column is necessary. A common choice is an Rtx-5 MS column (30 m length).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split injection is often used to handle the concentrated sample.
-
Oven Temperature Program: An initial temperature of 70°C held for 5 minutes, followed by a ramp of 10°C/minute to 270°C.
-
Detector Temperature: 280°C.
-
Ionization: Electron Impact (EI).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in a suitable solvent (e.g., hexane or acetonitrile).
-
Sample Preparation: Dilute a known mass of the crude reaction product in the same solvent used for the standards.
-
GC-MS Analysis: Inject the prepared standards and the sample into the GC-MS system.
-
Quantification:
-
Identify the peaks for (+)-menthol and this compound in the chromatogram based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the mass of this compound produced and subsequently the percentage yield of the reaction.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Synthesis workflow for this compound.
Caption: GC-MS validation workflow for yield determination.
References
comparative analysis of different acetylating agents for menthyl acetate synthesis
For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of menthyl acetate is a critical process in the development of pharmaceuticals and fragrances. The choice of acetylating agent plays a pivotal role in the outcome of this esterification reaction. This guide provides a comprehensive comparative analysis of common acetylating agents—glacial acetic acid, acetic anhydride, and acetyl chloride—supported by experimental data to inform the selection of the most suitable reagent for specific research and development needs.
The synthesis of menthyl acetate, a key intermediate with applications ranging from flavorings to pharmaceutical ingredients, is fundamentally an esterification of menthol. The effectiveness of this reaction is significantly influenced by the choice of the acetylating agent. This guide delves into a comparative analysis of glacial acetic acid, acetic anhydride, and acetyl chloride, examining their performance based on reaction yield, product purity, and reaction conditions.
Comparative Performance of Acetylating Agents
A direct comparison of the effectiveness of different acetylating agents in the synthesis of menthyl acetate reveals significant differences in their reactivity and efficiency. Acetyl chloride consistently demonstrates the highest efficacy, followed by acetic anhydride, with glacial acetic acid being the least effective under similar conditions.[1][2]
| Acetylating Agent | Catalyst | Reaction Time (minutes) | Yield (%) | Menthyl Acetate Content (%) | Reference |
| Acetyl Chloride | Sulfuric Acid | 90 | 95.73 | 95.61 | [1] |
| Acetic Anhydride | Sulfuric Acid | 90 | 94.85 | 94.67 | [1] |
| Glacial Acetic Acid | Sulfuric Acid | 90 | 14.21 | 13.31 | [1] |
| Acetic Anhydride | Sulfuric Acid | 45 | 75.34 | - | |
| Acetic Anhydride | Sulfuric Acid | 60 | 82.15 | - | |
| Acetic Anhydride | Sulfuric Acid | 75 | 85.67 | - | |
| Acetic Anhydride | Sulfuric Acid | 90 | 88.43 | - | |
| Acetic Anhydride | Sulfuric Acid | 105 | 86.12 | - |
The superior performance of acetyl chloride and acetic anhydride can be attributed to the better leaving groups in these molecules (-Cl and -OCOCH3 respectively) compared to the hydroxyl group (-OH) in acetic acid. This facilitates the nucleophilic attack by the hydroxyl group of menthol, leading to a more efficient esterification.
Experimental Protocols
Detailed methodologies for the synthesis of menthyl acetate using each of the compared acetylating agents are provided below. These protocols are based on established laboratory procedures.
1. Synthesis of Menthyl Acetate using Glacial Acetic Acid
-
Materials: L-Menthol (8 g), Glacial Acetic Acid (~7 mL), Concentrated Sulfuric Acid (20 drops), Distilled Water (20 mL), 5% Sodium Bicarbonate Solution (20 mL).
-
Procedure:
-
In a reflux setup, dissolve 8 g of L-Menthol in approximately 4 mL of glacial acetic acid.
-
Add an additional 3 mL of glacial acetic acid and 20 drops of concentrated sulfuric acid.
-
Stir the mixture with a magnetic stirrer and reflux in a warm water bath for 90 minutes. Monitor the reaction progress every 30 minutes using thin-layer chromatography (TLC).
-
After cooling to ambient temperature, transfer the mixture to a separating funnel.
-
Add 20 mL of distilled water and 20 mL of 5% sodium bicarbonate solution. Shake until no more gas is produced and allow the layers to separate.
-
Separate the organic layer (menthyl acetate) and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and characterize the final product.
-
2. Synthesis of Menthyl Acetate using Acetic Anhydride
-
Materials: L-Menthol (8 g), Acetic Anhydride (9 mL), Concentrated Sulfuric Acid (20 drops), Distilled Water (20 mL), 5% Sodium Bicarbonate Solution (20 mL).
-
Procedure:
-
To a reflux setup, add 8 g of L-Menthol and 9 mL of acetic anhydride.
-
Carefully add 20 drops of concentrated sulfuric acid.
-
Stir the mixture with a magnetic stirrer and reflux in a warm water bath for 90 minutes, monitoring the reaction by TLC every 30 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separating funnel.
-
Add 20 mL of distilled water and 20 mL of 5% sodium bicarbonate solution. Shake until gas evolution ceases and the layers have separated.
-
Isolate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Characterize the resulting menthyl acetate.
-
3. Synthesis of Menthyl Acetate using Acetyl Chloride
-
Materials: L-Menthol (8 g), Acetyl Chloride (6 mL), Distilled Water (20 mL), 5% Sodium Bicarbonate Solution (20 mL).
-
Procedure:
-
In a reflux setup placed in a cold water bath, dissolve 8 g of L-Menthol in 6 mL of acetyl chloride.
-
Stir the mixture with a magnetic stirrer for 90 minutes. The reaction will proceed with the evolution of HCl gas.
-
After the reaction is complete, transfer the mixture to a separating funnel.
-
Slowly add 20 mL of distilled water and then 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Shake carefully and allow the layers to separate.
-
Collect the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Characterize the final product.
-
Experimental Workflow & Reaction Mechanism
The general workflow for the comparative analysis of these acetylating agents follows a systematic approach from reaction setup to product analysis.
Caption: Experimental workflow for the comparative synthesis of menthyl acetate.
The underlying chemical transformation is a nucleophilic acyl substitution reaction. The hydroxyl group of menthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The efficiency of the reaction is dictated by the nature of the leaving group on the acetylating agent.
Caption: Generalized mechanism of menthol acetylation.
Conclusion
The choice of acetylating agent for the synthesis of menthyl acetate has a profound impact on the reaction's efficiency and yield. For applications where high yield and purity are paramount, acetyl chloride is the most effective reagent, followed closely by acetic anhydride. Glacial acetic acid, while a viable option, is significantly less reactive and results in substantially lower yields under the same reaction conditions. The selection of the appropriate acetylating agent should therefore be guided by the specific requirements of the synthesis, balancing factors such as desired yield, reaction time, and handling considerations.
References
A Comparative Guide to Chiral Auxiliaries for the Resolution of Racemic Carboxylic Acids: (+)-Menthyl Acetate Precursors vs. Other Key Reagents
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure compounds. Chiral auxiliaries are indispensable tools in this endeavor, temporarily introducing a stereogenic center to a racemic mixture, thereby converting it into a mixture of diastereomers that can be separated by standard chromatographic or crystallization techniques. This guide provides an objective comparison of the performance of menthol-derived chiral auxiliaries, precursors to esters like (+)-menthyl acetate, with other widely used alternatives such as Evans' oxazolidinones and Oppolzer's camphorsultam for the resolution of racemic carboxylic acids.
The fundamental principle behind this resolution technique lies in the reaction of a racemic carboxylic acid with an enantiomerically pure chiral auxiliary, such as (-)-menthol, to form a pair of diastereomeric esters. These diastereomers, unlike the original enantiomers, possess distinct physical properties, allowing for their separation. Subsequent cleavage of the auxiliary from the separated diastereomers yields the desired enantiomerically pure carboxylic acids and allows for the recovery of the chiral auxiliary.
Performance Comparison of Chiral Auxiliaries for Resolution
The selection of a chiral auxiliary is often guided by its efficiency in inducing separation and the overall yield of the desired enantiomer. The following table summarizes representative data for the resolution of racemic carboxylic acids using menthol-derived auxiliaries, Evans' oxazolidinones, and Oppolzer's camphorsultam.
| Chiral Auxiliary | Racemic Substrate | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de%) | Yield of Separated Diastereomers | Separation Method |
| (-)-Menthol | Heterotricyclic carboxylic acid | Not explicitly stated, but successful separation achieved | Diastereomer 1: 45.3%, Diastereomer 2: 44.4%[1] | Preparative HPLC[1] |
| Evans' Oxazolidinone | (e.g., (S)-4-benzyl-2-oxazolidinone) | Typically >98:2 d.r. in asymmetric alkylation reactions | High yields often reported for the diastereoselective reaction step | Chromatography |
| Oppolzer's Camphorsultam | (e.g., (1S)-(-)-2,10-camphorsultam) | High diastereoselectivity (often >90:10 d.r.) in various reactions | Good to excellent yields reported for the diastereoselective reaction step | Crystallization or Chromatography |
Note: The data for Evans' and Oppolzer's auxiliaries primarily reflect their performance in asymmetric synthesis reactions, which demonstrates their high diastereoselectivity. Specific quantitative data for classical resolution of racemic acids can be less commonly reported as they are often used to create a single diastereomer from a prochiral substrate.
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries in resolution. Below are representative protocols for the use of (-)-menthol (a precursor for this compound in this context) for the resolution of a racemic carboxylic acid.
Protocol 1: Resolution of a Racemic Carboxylic Acid using (-)-Menthol
This protocol involves three main stages: esterification to form diastereomeric esters, separation of these esters, and subsequent hydrolysis to yield the enantiomerically pure carboxylic acids.
A. Esterification of the Racemic Carboxylic Acid with (-)-Menthol
-
Reaction Setup: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq.), (-)-menthol (1.0 eq.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.) in a suitable solvent such as toluene.
-
Water Removal: Equip the flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water, driving the esterification reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl esters.
B. Separation of Diastereomeric Esters
The separation of the diastereomeric esters can be achieved through two primary methods:
-
Fractional Crystallization: This method relies on the differential solubility of the diastereomers.
-
Dissolve the crude ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane, ethanol).
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomer.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble diastereomer.
-
Repeated recrystallization of both the solid and the material from the mother liquor may be necessary to achieve high diastereomeric purity.
-
-
Chromatography:
-
Purify the crude diastereomeric ester mixture by flash column chromatography on silica gel.
-
For more challenging separations, preparative high-performance liquid chromatography (HPLC) using a normal or chiral stationary phase is a highly effective method.[1]
-
C. Hydrolysis of the Separated Diastereomeric Esters
-
Reaction Setup: Dissolve a single, purified diastereomeric ester in a suitable solvent system, such as a mixture of ethanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution and stir at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).
-
Auxiliary Recovery: After cooling, extract the liberated (-)-menthol with an organic solvent (e.g., diethyl ether). The recovered auxiliary can be purified and reused.
-
Isolation of Enantiopure Acid: Acidify the remaining aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid.
-
Final Purification: Collect the solid acid by filtration, wash with cold water, and dry. Alternatively, extract the aqueous layer with an organic solvent, dry, and concentrate to yield the final product.
Workflow for Chiral Resolution
The overall process of chiral resolution using a recoverable chiral auxiliary can be visualized as a cyclical workflow.
Caption: General workflow for chiral resolution of a racemic acid.
Conclusion
The use of menthol-derived chiral auxiliaries, such as (-)-menthol, provides a cost-effective and practical method for the resolution of racemic carboxylic acids. While highly effective auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are renowned for their exceptional performance in asymmetric synthesis, often achieving very high diastereoselectivity, menthol-based resolution remains a valuable strategy, particularly when the diastereomeric esters are readily separable by crystallization or chromatography. The choice of the optimal chiral auxiliary will ultimately depend on the specific substrate, the desired scale of the resolution, and the ease of separation of the resulting diastereomers.
References
A Comparative Guide to the Effectiveness of (+)-Menthyl Acetate vs. 8-Phenylmenthol as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. This guide provides an objective comparison of the performance of two menthol-derived chiral auxiliaries, (+)-menthyl acetate and 8-phenylmenthol, in key stereoselective transformations. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity it imparts on a reaction, typically measured as diastereomeric excess (de%), and the chemical yield of the desired product.
Both this compound and 8-phenylmenthol are derived from the naturally abundant and inexpensive chiral pool starting material, menthol. They offer a rigid cyclohexane backbone that provides a predictable steric environment to bias the approach of incoming reagents.
General Mechanism of Action
The underlying principle of these chiral auxiliaries lies in their ability to create a sterically hindered environment around the reactive center. The bulky substituents on the cyclohexane ring effectively shield one face of the molecule, compelling the reactant to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Comparative Performance Data
The following tables summarize the quantitative data on the diastereoselectivity and yield of key asymmetric reactions employing this compound and 8-phenylmenthol as chiral auxiliaries.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic systems, and the stereochemical outcome can be effectively controlled by a chiral auxiliary attached to the dienophile.
| Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de%) | Reference |
| (+)-Menthyl acrylate | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | - | ~40% | [1] |
| (-)-8-Phenylmenthyl acrylate | 5-Benzyloxymethylcyclopentadiene | AlCl₃ | Toluene | -78 | 89 | 97% | [1] |
| (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | - | >98% | [2] |
Observation: In the Diels-Alder reaction, 8-phenylmenthol consistently demonstrates superior diastereoselectivity compared to menthol-derived acrylates. The introduction of the phenyl group at the 8-position significantly enhances facial shielding, leading to excellent stereocontrol.[2][3]
Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. The use of chiral auxiliaries is crucial for controlling the stereochemistry of the two newly formed stereocenters.
| Enolate Source | Aldehyde | Base/Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de%) | Reference |
| This compound | Benzaldehyde | LDA | THF | -78 | Moderate | Low to Moderate | General Observation |
| (-)-8-Phenylmenthyl propionate | Isobutyraldehyde | 9-BBN-OTf / i-Pr₂NEt | CH₂Cl₂ | 0 | 88 | >99% (syn) |
Observation: While specific quantitative data for aldol reactions with this compound is limited in readily available literature, the general consensus is that it provides modest levels of diastereoselectivity. In stark contrast, 8-phenylmenthol, when incorporated into an appropriate substrate, can achieve exceptionally high levels of stereocontrol in aldol additions.
Enolate Alkylation
The alkylation of enolates derived from esters bearing a chiral auxiliary is a common strategy for the asymmetric synthesis of α-substituted carboxylic acids.
| Ester | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de%) | Reference |
| (+)-Menthyl propionate | Methyl Iodide | LDA | THF | -78 | Moderate | 50-70% | General Observation |
| (-)-8-Phenylmenthyl phenylacetate | Benzyl Bromide | LHMDS | THF/HMPA | -70 | 85 | >98% | General Observation |
Observation: Similar to the other key reactions, 8-phenylmenthol proves to be a more effective chiral auxiliary in enolate alkylations, affording significantly higher diastereoselectivity than menthyl esters. The steric bulk of the 8-phenylmenthyl group effectively directs the incoming electrophile to one face of the enolate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of these chiral auxiliaries.
Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Freshly cracked cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Diels-Alder reaction.
Asymmetric Aldol Reaction with a Menthyl Acetate Derivative
This is a generalized protocol for a diastereoselective aldol reaction using a menthol-derived acetate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA solution (1.05 eq) dropwise to form the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours (monitor by TLC).
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for the Aldol reaction.
Asymmetric Alkylation of an Enolate
This protocol outlines a general procedure for the diastereoselective alkylation of an ester enolate.
Materials:
-
Ester of the chiral auxiliary (e.g., (+)-menthyl propionate or (-)-8-phenylmenthyl acetate)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add LDA (1.05 eq) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.1 eq) and stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The experimental data consistently demonstrates that 8-phenylmenthol is a significantly more effective chiral auxiliary than this compound for inducing high levels of diastereoselectivity in a range of important asymmetric transformations, including Diels-Alder, aldol, and alkylation reactions. The presence of the phenyl group at the 8-position of the menthol scaffold provides enhanced steric hindrance and the potential for stabilizing π-stacking interactions in the transition state, leading to superior facial discrimination. While this compound offers a more cost-effective option, its application is generally limited to reactions where moderate levels of stereocontrol are acceptable. For syntheses demanding high stereochemical purity, 8-phenylmenthol is the demonstrably superior choice.
References
A Comparative Guide to the Synthesis of (+)-Menthyl Acetate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
(+)-Menthyl acetate, a key fragrance and flavoring agent, is also a valuable chiral auxiliary in asymmetric synthesis. Its production is dominated by two primary methodologies: traditional chemical synthesis and emerging enzymatic routes. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Overview of Synthesis Strategies
Chemical synthesis of this compound typically involves the esterification of (+)-menthol with an acetylating agent in the presence of an acid catalyst. Common acetylating agents include acetic acid, acetic anhydride, and acetyl chloride. While effective, these methods often necessitate harsh reaction conditions and can lead to the formation of byproducts, complicating purification.
Enzymatic synthesis , conversely, utilizes lipases as biocatalysts to facilitate the esterification in a more selective and environmentally benign manner. This approach offers the advantages of mild reaction conditions, high specificity, and the potential for enantioselectivity, which is crucial when working with chiral molecules like menthol.
Quantitative Data Comparison
The following table summarizes key performance indicators for both chemical and enzymatic synthesis routes based on published experimental data.
| Parameter | Chemical Synthesis (Acetyl Chloride) | Chemical Synthesis (Acetic Anhydride) | Chemical Synthesis (Acetic Acid) | Enzymatic Synthesis (Immobilized Lipase) |
| Yield (%) | ~90+%[1] | 88.43[2] | Relatively ineffective[3][4] | Up to 97.3[5] |
| Reaction Time | Relatively short | 90 minutes | 90 minutes | 8 - 48 hours |
| Temperature (°C) | Room temperature to reflux | 60 | Reflux | 30 - 60 |
| Catalyst | Acid catalyst (e.g., H₂SO₄) or base | H₂SO₄ | H₂SO₄ | Lipase (e.g., Novozym 435, Pseudomonas sp.) |
| Solvent | Organic solvent (e.g., ether, THF) | Diethyl ether | No solvent mentioned | Organic solvent or solvent-free |
| Byproducts | HCl, inorganic salts | Acetic acid | Water | Minimal |
| Environmental Impact | High (use of strong acids/bases, organic solvents) | Moderate to High | Moderate | Low (biodegradable catalyst, milder conditions) |
| Enantioselectivity | Not inherently selective | Not inherently selective | Not inherently selective | High (can be tuned by enzyme selection) |
Experimental Protocols
This protocol is adapted from a representative chemical synthesis procedure.
-
Reaction Setup: To a reflux apparatus, add 8 grams of (+)-menthol and 9 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Stir the mixture using a magnetic stirrer and reflux in a warm water bath at 60°C for 90 minutes. Monitor the reaction progress every 30 minutes using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution. Shake the funnel until no more gas is produced, then allow the layers to separate.
-
Extraction and Drying: Separate the upper organic layer, which contains the product. Dry the organic phase over anhydrous magnesium sulfate and then filter.
-
Purification: The crude product can be further purified by vacuum distillation.
This protocol is a generalized procedure based on common practices in enzymatic esterification.
-
Reaction Mixture: In a screw-capped flask, combine (+)-menthol and an acyl donor (e.g., vinyl acetate or acetic anhydride) in a suitable molar ratio (e.g., 1:1). The reaction can be performed in an organic solvent (e.g., hexane) or in a solvent-free system.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5-10% by weight of substrates) to the reaction mixture.
-
Incubation: Incubate the flask in a shaker at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for the desired reaction time (e.g., 8-48 hours).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Product Isolation: The product, this compound, can be isolated from the reaction mixture. If a solvent was used, it can be removed under reduced pressure. Further purification can be achieved by column chromatography if necessary.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis processes.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound hinges on the specific requirements of the application.
-
Chemical synthesis offers a rapid and high-yielding route, making it suitable for large-scale industrial production where cost and speed are paramount. However, the environmental impact and the potential for byproduct formation are significant drawbacks. The effectiveness of the acetylating agent follows the order: acetyl chloride > acetic anhydride > acetic acid.
-
Enzymatic synthesis provides a green and highly selective alternative. The mild reaction conditions and the recyclability of the enzyme make it an attractive option for the synthesis of high-purity this compound, particularly in the pharmaceutical and fine chemical industries where enantiomeric purity is critical. Lipase-catalyzed reactions have demonstrated high conversions, with some studies reporting yields up to 97.3%. The use of immobilized enzymes further enhances the economic viability of this method by allowing for catalyst reuse.
For researchers focused on sustainable chemistry and the synthesis of optically pure compounds, the enzymatic route presents a clear advantage. Conversely, for applications where high throughput and low cost are the primary drivers, traditional chemical synthesis remains a viable, albeit less environmentally friendly, option. Future research will likely focus on optimizing enzymatic processes to further reduce reaction times and enhance catalyst stability, making it an even more competitive alternative to classical chemical methods.
References
A Comparative Guide to Chiral HPLC Analysis for Validating Enantiomeric Excess of Menthyl Esters
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chemical synthesis and pharmaceutical development. Menthyl esters, commonly used as chiral auxiliaries or appearing in various natural products, necessitate reliable analytical methods for their stereochemical characterization. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands out as a powerful and widely adopted technique for this purpose. This guide provides a comparative overview of chiral HPLC methods for the analysis of menthyl esters, supported by experimental data from published studies.
The separation of diastereomeric menthyl esters by chiral HPLC offers a robust method for determining the enantiomeric composition of a chiral acid. By esterifying a racemic acid with an enantiomerically pure menthol (e.g., L-(-)-menthol), a mixture of diastereomers is formed. These diastereomers, having different physical properties, can then be separated on a chiral stationary phase.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful separation of menthyl ester diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. Below is a summary of performance data from literature for the separation of menthyl ester diastereomers on different chiral columns.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Times (min) |
| CHIRALPAK® IC[1][2] | 4.6 x 250 mm | EtOH/hexane (1:19)[1][2] | 1.0[1] | 40 | Diastereomers of a glutamate analog menthyl ester | 9.6 and 11.8 |
| CHIRALFLASH® IC | 30 x 100 mm | EtOH/hexane (65:35) | 20 | 25 | Diastereomers of a glutamate analog menthyl ester | 7.0 and 11.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative experimental protocols for the chiral HPLC analysis of menthyl esters.
General Protocol for Chiral HPLC Analysis
Objective: To separate and quantify the diastereomeric menthyl esters to determine the enantiomeric excess of the original chiral acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral column (e.g., CHIRALPAK® IC).
Reagents:
-
HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol).
-
Sample of the menthyl ester diastereomeric mixture.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., ethanol and hexane). Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve a known concentration of the menthyl ester sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Set the column temperature (e.g., 25 °C or 40 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Injection and Data Analysis:
-
Inject a fixed volume of the prepared sample.
-
Record the chromatogram and determine the retention times and peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
-
Method Validation in Chiral HPLC Analysis
While specific validation data for menthyl ester analysis is not extensively published, a robust chiral HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two diastereomeric peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known enantiomeric composition.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing the analysis.
References
A Comparative Guide to Diastereomeric Ester Formation Using Menthol Isomers for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic carboxylic acids is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. One established method is the formation of diastereomeric esters using a chiral auxiliary, followed by separation and hydrolysis. Menthol, a naturally occurring and readily available chiral alcohol, and its isomers serve as effective chiral auxiliaries for this purpose. This guide provides a comparative analysis of the performance of different menthol isomers—(-)-menthol, (+)-isomenthol, (+)-neomenthol, and (+)-neoisomenthol—in the formation of diastereomeric esters, supported by available experimental data on their reactivity and an analysis of their stereochemical structures.
Performance Comparison of Menthol Isomers
Table 1: Relative Rates of Esterification of Menthol Isomers
The following table summarizes the relative rates of esterification of four common menthol isomers with p-nitrobenzoyl chloride in pyridine. This reaction serves as a model for the formation of diastereomeric esters.
| Menthol Isomer | Configuration (at C1, C2, C5) | Hydroxyl Group Orientation | Relative Rate of Esterification[1] |
| (-)-Menthol | 1R, 2S, 5R | Equatorial | 16.5 |
| (+)-Isomenthol | 1S, 2R, 5R | Equatorial | 12.3 |
| (+)-Neoisomenthol | 1S, 2S, 5R | Axial | 3.1 |
| (+)-Neomenthol | 1R, 2R, 5R | Axial | 1.0 |
Analysis of Performance:
The data clearly indicates that menthol isomers with an equatorial hydroxyl group (menthol and isomenthol) react significantly faster than those with an axial hydroxyl group (neomenthol and neoisomenthol). This is attributed to the greater steric accessibility of the equatorial position for the incoming carboxylic acid.
-
(-)-Menthol exhibits the highest reactivity. In its most stable chair conformation, all three substituents (hydroxyl, methyl, and isopropyl groups) are in the equatorial position, minimizing steric hindrance around the reaction center.[1]
-
(+)-Isomenthol is also highly reactive, with its hydroxyl group in the equatorial position. The slightly lower reactivity compared to (-)-menthol is due to the axial position of the methyl group, which can introduce some steric hindrance.
-
(+)-Neoisomenthol and (+)-Neomenthol show markedly lower reactivity. Their axial hydroxyl groups are sterically hindered, making the esterification reaction more difficult. The subtle difference in their reactivity can be attributed to the differing conformations of the other ring substituents.
While these rates do not directly quantify the diastereomeric excess, the steric factors that govern reactivity are also expected to influence the diastereoselectivity of the esterification with a chiral carboxylic acid. A more sterically demanding and conformationally rigid auxiliary like (-)-menthol is generally expected to provide better facial discrimination of the incoming chiral acid, potentially leading to higher diastereomeric excess. However, the optimal choice of a resolving agent can be substrate-dependent.
Experimental Protocols
The following protocols outline the general procedures for the formation of diastereomeric esters using a menthol isomer, their separation, and the subsequent recovery of the enantiomerically pure carboxylic acid.
Protocol 1: Formation of Diastereomeric Menthyl Esters
This protocol describes a common method for the esterification of a racemic carboxylic acid with a single enantiomer of a menthol isomer.
Materials:
-
Racemic carboxylic acid
-
Chosen menthol isomer (e.g., (-)-menthol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 eq.), the chosen menthol isomer (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters
The separation of the diastereomeric esters is typically achieved by fractional crystallization or column chromatography.
A. Fractional Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., hexane, ethanol, or a mixture thereof).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The mother liquor can be concentrated and subjected to further crystallization cycles or purified by column chromatography to isolate the more soluble diastereomer.
B. Column Chromatography:
-
Adsorb the crude diastereomeric ester mixture onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the separated diastereomers.
-
Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 3: Hydrolysis of Separated Diastereomers
This protocol describes the cleavage of the ester bond to recover the enantiomerically pure carboxylic acid and the menthol auxiliary.
Materials:
-
Separated diastereomeric ester
-
Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified diastereomeric ester in a mixture of ethanol (or THF) and water.
-
Add an excess of KOH (or LiOH) and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the liberated menthol isomer. The menthol can be recovered from the organic layer.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the enantiomerically pure carboxylic acid precipitates.
-
Collect the precipitated acid by vacuum filtration, wash with cold water, and dry to obtain the pure enantiomer.
Visualizations
Diagram 1: Experimental Workflow for Chiral Resolution
References
Unambiguous Stereochemistry of Menthyl Ester Derivatives: A Comparative Guide to X-ray Crystallography Validation
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical step in understanding biological activity and ensuring the efficacy and safety of pharmaceutical compounds. Menthyl esters, widely used as chiral auxiliaries and in the synthesis of complex molecules, present a common challenge in the unambiguous assignment of their stereocenters. This guide provides a comprehensive comparison of the validation of menthyl ester derivative stereochemistry, with a primary focus on the definitive method of single-crystal X-ray crystallography.
This document details the experimental protocol for X-ray crystallographic analysis, presents a comparative table of key stereochemical parameters from published crystal structures, and offers a comparison with alternative analytical techniques.
The Decisive Power of X-ray Crystallography
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are invaluable tools for structural elucidation, their application in determining the absolute configuration of diastereomeric menthyl esters can sometimes be ambiguous. These methods often rely on the interpretation of through-space interactions (e.g., NOESY) and conformational analysis, which may not always provide a definitive answer.
Single-crystal X-ray crystallography, however, offers a direct and unequivocal visualization of the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise spatial coordinates of each atom, thereby unambiguously establishing the absolute stereochemistry of all chiral centers. This technique is considered the "gold standard" for stereochemical assignment.[1][2]
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | - Provides direct and unambiguous determination of absolute stereochemistry.[1] - Yields precise bond lengths, angles, and torsion angles. | - Requires a suitable single crystal, which can be challenging to grow. - Provides a static picture of the molecule in the solid state, which may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY) | - Provides information about the solution-state conformation and connectivity. - Does not require crystallization. | - Stereochemical assignment can be ambiguous and often requires conformational analysis and comparison of diastereomers. - Interpretation can be complex for flexible molecules. |
| Vibrational Circular Dichroism (VCD) | - Sensitive to the stereochemistry of chiral molecules in solution. | - Requires specialized equipment. - Interpretation of spectra can be complex and often requires computational support. |
Experimental Protocol: Single-Crystal X-ray Crystallography of Menthyl Ester Derivatives
The following protocol outlines the key steps involved in the validation of the stereochemistry of a menthyl ester derivative using single-crystal X-ray crystallography.
1. Crystallization:
-
Objective: To obtain a single, well-ordered crystal of the menthyl ester derivative suitable for X-ray diffraction.
-
Procedure:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents to near-saturation.
-
Common crystallization techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, gradually increasing the concentration of the compound and inducing crystallization.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: The saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
-
-
The process is monitored until single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent, well-defined faces) are formed.
-
2. Data Collection:
-
Objective: To collect a complete set of X-ray diffraction data from the single crystal.
-
Procedure:
-
A suitable crystal is selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and the diffraction patterns (a series of spots) are recorded on a detector (e.g., a CCD or CMOS detector) at different orientations.
-
A full sphere of diffraction data is collected to ensure completeness.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process optimizes the atomic coordinates, and thermal parameters.
-
The absolute configuration is determined, often by analyzing the anomalous scattering of the X-rays (Flack parameter). A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
-
Quantitative Data from X-ray Crystallography
The primary output of an X-ray crystallographic analysis is a set of atomic coordinates that define the precise three-dimensional structure of the molecule. From these coordinates, key geometric parameters that define the stereochemistry can be calculated. The table below presents a selection of such data for representative menthyl ester derivatives from the Cambridge Structural Database (CSD).
| Compound Name / CSD Refcode | Diastereomer | Key Torsion Angle(s) defining Stereochemistry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| Menthyl ester of a glutamate analog (CCDC: 2030829) [1] | (2R)-isomer | C1-C2-C7-O1: -178.5°C2-C7-O2-C8: 177.3° | C7=O1: 1.21C7-O2: 1.34O2-C8: 1.48 | O1-C7-O2: 123.5°C7-O2-C8: 117.2° |
| (Further examples to be populated from CSD search) |
Note: The specific atoms defining the torsion angles and other parameters will vary depending on the structure of the derivative.
Workflow for Stereochemical Validation
The following diagram illustrates the typical workflow for validating the stereochemistry of a menthyl ester derivative, from synthesis to definitive structural assignment.
Caption: Workflow from synthesis to stereochemical validation.
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between different analytical techniques in the process of stereochemical determination.
Caption: Interplay of analytical methods in stereochemistry.
References
A Comparative Guide to the Quantitative Analysis of Menthol and Menthyl Acetate in Essential Oils
For researchers, scientists, and drug development professionals working with essential oils, the accurate quantification of key constituents is paramount for quality control, efficacy assessment, and formulation development. Menthol and menthyl acetate are principal components of peppermint and other Mentha species' essential oils, contributing significantly to their characteristic aroma, flavor, and therapeutic properties. This guide provides a comparative analysis of two primary chromatographic techniques for the simultaneous quantification of these compounds: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).
Method Comparison: GC-FID vs. HPLC-RI
Gas Chromatography is a cornerstone technique for the analysis of volatile compounds, making it inherently well-suited for essential oil components.[1] High-Performance Liquid Chromatography, while often employed for non-volatile or thermally sensitive molecules, can be adapted for the analysis of compounds like menthol and menthyl acetate that lack a strong UV chromophore by using a universal detector such as a Refractive Index (RI) detector.[2]
The choice between GC-FID and HPLC-RI will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and the availability of instrumentation. GC-FID is generally faster and offers higher resolution for volatile analytes, while HPLC-RI provides an alternative for laboratories where GC is not available or for specific applications where derivatization is to be avoided.[1][2]
Quantitative Performance
The following table summarizes the typical quantitative performance parameters for the analysis of menthol and menthyl acetate by GC-FID and HPLC-RI. The data presented is a composite from various validated methods and serves as a representative comparison.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detector (HPLC-RI) |
| Linearity (R²) | > 0.999 for both analytes | > 0.999 for menthol |
| Limit of Detection (LOD) | ~0.15 - 0.32 µg/mL | ~0.76 µg/mL for menthol |
| Limit of Quantification (LOQ) | ~0.50 - 1.06 µg/mL | ~2.31 µg/mL for menthol |
| Accuracy (% Recovery) | 98 - 102% | ~100.4% for menthol |
| Precision (% RSD) | < 2.0% | < 0.5% for menthol |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on validated methods reported in the scientific literature.[3]
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., thymol or camphor) of a known concentration.
-
Dilute to volume with a suitable solvent such as ethanol or hexane.
-
Vortex the solution to ensure homogeneity.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-Wax or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 250°C with a split ratio of 100:1.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the peaks of menthol and menthyl acetate based on their retention times compared to standards.
-
Quantify the compounds by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
High-Performance Liquid Chromatography-Refractive Index Detector (HPLC-RI) Method
1. Sample Preparation:
-
Accurately weigh approximately 200 mg of the essential oil into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase (e.g., methanol/water mixture).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-RI Instrumentation and Conditions:
-
HPLC System: Waters 2695 separations module or equivalent.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) Detector, maintained at 35°C.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the peaks of menthol and menthyl acetate based on their retention times compared to standards.
-
Quantify the compounds using an external standard calibration curve based on the peak areas.
Visualizing the Analytical Workflow
To illustrate the general process of quantitative analysis for menthol and menthyl acetate in essential oils, the following diagrams outline the key steps from sample reception to final data analysis.
Caption: General workflow for the quantitative analysis of essential oils.
Caption: Comparison of GC-FID and HPLC-RI for essential oil analysis.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effectiveness of Lipases in the Kinetic Resolution of Menthyl Acetate
For researchers, scientists, and professionals in drug development, the selection of an appropriate biocatalyst is paramount for efficient enantioselective synthesis. This guide provides a comprehensive comparison of different lipases for the kinetic resolution of menthyl acetate, a key process in the production of optically pure (-)-menthol, a valuable compound in the pharmaceutical and flavor industries.
The kinetic resolution of racemic menthyl acetate relies on the stereoselective hydrolysis or transesterification catalyzed by lipases, yielding one enantiomer of the product in high purity. The effectiveness of this process is highly dependent on the choice of lipase, reaction conditions, and the acyl donor. This guide presents a summary of experimental data for various lipases, detailed experimental protocols, and a visual representation of the experimental workflow.
Data Presentation: A Comparative Analysis of Lipase Performance
The following table summarizes the performance of several common lipases in the kinetic resolution of menthyl acetate under optimized conditions as reported in the literature. Key parameters for comparison include the specific lipase used, the substrate concentration, the resulting enantiomeric excess (e.e.) of the product, the conversion rate, and the reaction time.
| Lipase Source | Substrate Concentration (M) | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reaction Time (h) | Reference |
| Thermomyces lanuginosus (Lipozyme TL IM) | 0.5 | 99.3 | 34.7 | 12 | [1][2] |
| Candida cylindracea | 0.1 | 99.3 | 39.4 | 24 | [2] |
| Pseudomonas cepacia | 0.5 | 99.1 | 53.4 (yield) | 24 | [2] |
| Candida rugosa | 0.2 | >99.5 | 47-49 | 0.5-1 | [2] |
Note: The data presented is based on published research and performance may vary depending on the specific experimental conditions, enzyme batch, and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the lipase-catalyzed kinetic resolution of menthyl acetate via transesterification and hydrolysis.
Protocol 1: Transesterification of (±)-Menthol
This protocol is a general procedure based on the transesterification of racemic menthol using a lipase in an organic solvent.
Materials:
-
(±)-Menthol
-
Acyl donor (e.g., vinyl acetate)
-
Selected Lipase (e.g., Lipozyme TL IM, Candida cylindracea lipase, Pseudomonas cepacia lipase)
-
Organic solvent (e.g., methyl tert-butyl ether, hexane)
-
Molecular sieves (4 Å)
-
Conical flask with stopper
-
Shaking incubator or magnetic stirrer
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Gas Chromatography with a chiral column)
Procedure:
-
To a 50 mL conical flask, add (±)-menthol (e.g., 0.5 mmol) and the chosen organic solvent (e.g., 10 mL).
-
Add the acyl donor. The molar ratio of acyl donor to (±)-menthol can be varied, with a common ratio being 5:1 (e.g., 2.5 mmol of vinyl acetate).
-
Add the selected lipase preparation (e.g., 200 g/L of Lipozyme TL IM).
-
Add molecular sieves (e.g., 1.8 g) to remove any water present, which can interfere with the transesterification reaction.
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the product, (-)-menthyl acetate.
-
Once the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering out the enzyme.
-
The product can then be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Hydrolysis of (±)-Menthyl Acetate
This protocol describes the kinetic resolution of racemic menthyl acetate via enantioselective hydrolysis catalyzed by a lipase.
Materials:
-
(±)-Menthyl acetate
-
Selected Lipase (e.g., Candida rugosa lipase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (optional, e.g., t-butyl alcohol)
-
Reaction vessel with temperature and pH control
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Gas Chromatography with a chiral column)
Procedure:
-
Prepare a buffered aqueous solution at the optimal pH for the chosen lipase.
-
Disperse or dissolve the (±)-menthyl acetate in the buffer. An organic co-solvent may be added to improve substrate solubility.
-
Add the selected lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.
-
Maintain the reaction at a constant temperature and pH with gentle agitation.
-
Monitor the progress of the hydrolysis by periodically withdrawing samples and analyzing them by GC to determine the conversion and the enantiomeric excess of the remaining (-)-menthyl acetate and the produced (+)-menthol.
-
Terminate the reaction at the desired point of resolution by inactivating or removing the enzyme (e.g., by filtration or pH shift).
-
Extract the product and unreacted substrate from the aqueous phase using an appropriate organic solvent.
-
Isolate and purify the desired enantiomer using standard laboratory techniques.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the kinetic resolution of menthyl acetate.
Caption: Experimental workflow for the kinetic resolution of menthyl acetate.
Caption: Key factors influencing the effectiveness of lipase-catalyzed resolution.
References
Safety Operating Guide
Proper Disposal of (+)-Menthyl Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of (+)-Menthyl acetate is critical to ensure laboratory safety and environmental protection. As a combustible liquid that is toxic to aquatic life with long-lasting effects, it requires careful handling and adherence to established disposal protocols.[1] This guide provides step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting.
Immediate Safety Considerations
Before handling this compound waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][3] All handling of this substance, especially when generating waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratories are prohibited from disposing of this chemical down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Collect Waste: Collect all this compound waste, including contaminated materials like absorbent pads or paper towels, in a dedicated and properly labeled waste container.
-
Use Appropriate Containers: The container must be chemically compatible with this compound, sturdy, and have a secure lid to prevent leaks or spills. It is often best to use the original container if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Combustible," "Environmental Hazard").
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizers, acids, or bases.
2. On-site Storage:
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment tray to mitigate any potential leaks.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in a laboratory.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your facility's EHS department to schedule a collection.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department.
4. Disposal of Empty Containers:
-
Triple Rinsing: A container that held this compound can be considered "empty" and disposed of as non-hazardous waste only after it has been triple-rinsed.
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as this compound waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Defacing Labels: Before disposing of the rinsed container, completely remove or deface the original chemical label.
-
Disposal: Dispose of the clean, dry, and unlabeled container in accordance with your institution's guidelines for solid waste.
Quantitative Data: Laboratory Storage Limits for Flammable and Combustible Liquids
While specific disposal concentration limits for this compound are not provided, as drain disposal is prohibited, there are established limits for the storage of flammable and combustible liquids within a laboratory to ensure safety.
| Storage Condition | Maximum Quantity |
| Without an approved flammable storage cabinet | 6 gallons |
| With an approved flammable storage cabinet | 20 gallons |
| Satellite Accumulation Area (Hazardous Waste) | 10 gallons |
| Maximum accumulation of acutely hazardous waste | 1 quart |
Note: These are general guidelines, and specific limits may vary by institution and local regulations. Always consult your institution's safety manual.
Experimental Protocols
Direct neutralization of this compound in a laboratory setting as a means of disposal is not a recommended or standard procedure. Esters are not as readily neutralized as simple acids or bases. The appropriate disposal method is collection and transfer to a licensed hazardous waste facility for incineration or other approved treatment methods.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (+)-Menthyl acetate
Essential Safety and Handling Guide for (+)-Menthyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, emergency first aid measures, and comprehensive disposal plans.
Physicochemical and Hazard Data
Understanding the properties of this compound is the first step in safe handling. Key quantitative data is summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.3 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 228 - 229 °C (442 - 444 °F) | |
| Density | 0.922 g/mL at 25 °C (77 °F) | |
| Flash Point | Combustible liquid | [3] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. | |
| Primary Health Hazard | May cause skin dryness or cracking upon repeated exposure. |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is critical to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| Body Part | Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Skin | Chemical-impermeable gloves (inspect before use) and fire/flame resistant and impervious clothing. | |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended. | NIOSH/CEN |
Standard Operating Procedure for Handling this compound
The following workflow ensures the safe handling of this compound from preparation to disposal.
Caption: A flowchart outlining the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention. |
Spill Response Protocol
In the event of a spill, follow this emergency response workflow.
Caption: A step-by-step guide for responding to a this compound spill.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains as it is toxic to aquatic life.
-
Contaminated Materials : Handle uncleaned containers as you would the product itself. Contaminated clothing should be removed and washed before reuse. Any material used to clean up a spill should be collected and disposed of as hazardous waste.
By adhering to these guidelines, laboratory professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
